molecular formula C15H11NO B8700851 3-Quinolin-3-ylphenol

3-Quinolin-3-ylphenol

Cat. No.: B8700851
M. Wt: 221.25 g/mol
InChI Key: OZYKJEDEMXCWIR-UHFFFAOYSA-N
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Description

3-Quinolin-3-ylphenol is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

3-quinolin-3-ylphenol

InChI

InChI=1S/C15H11NO/c17-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)16-10-13/h1-10,17H

InChI Key

OZYKJEDEMXCWIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

3-Quinolin-3-ylphenol: Structural Biology, Synthesis, and Pharmacological Profiling of a Selective 17β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Introduction: The Intracrinology of Estrogen-Dependent Diseases

In the landscape of oncology and endocrinology, the treatment of estrogen-dependent diseases—such as breast cancer and endometriosis—has traditionally relied on systemic estrogen deprivation via aromatase inhibitors or estrogen receptor (ER) antagonists. However, these therapies often induce severe side effects because they uniformly deplete estrogen across all tissues, including bone and the cardiovascular system.

Modern medicinal chemistry has shifted toward targeting intracrinology —the local production of active hormones within specific target tissues. The enzyme 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) is a critical node in this pathway. It catalyzes the NADPH-dependent reduction of the weak estrogen estrone (E1) into the highly potent 17β-estradiol (E2). Because 17β-HSD1 is frequently overexpressed in breast tumor cells, inhibiting this enzyme deprives the tumor of its local estradiol supply without eliminating systemic estrone levels .

3-Quinolin-3-ylphenol (CAS: 893737-06-9) emerged from structure-based drug design as a highly potent, non-steroidal inhibitor of 17β-HSD1. By acting as a bicyclic mimic of the steroidal substrate, it offers a targeted approach to managing estrogen-driven proliferation.

Chemical Identity and Structural Rationale

The molecular architecture of this compound was rationally designed to occupy the narrow, hydrophobic steroid-binding cleft of 17β-HSD1.

  • Chemical Name: 3-(Quinolin-3-yl)phenol / 3-(3-hydroxyphenyl)quinoline

  • Molecular Formula: C₁₅H₁₁NO

  • Molecular Weight: 221.25 g/mol

  • CAS Registry Number: 893737-06-9

Structural Rationale: The steroidal backbone of estrone consists of four fused rings. To create a non-steroidal inhibitor that avoids off-target binding to estrogen receptors, researchers utilized a phenyl-substituted bicyclic moiety. The quinoline core mimics the C/D rings of the steroid, while the 3-hydroxyphenyl group mimics the A-ring phenol of estrone, providing the essential hydrogen bond donor/acceptor interactions required to anchor the molecule within the enzyme's active site .

Mechanism of Action and Pathway Dynamics

This compound functions as a competitive inhibitor. In the tumor microenvironment, the forward reaction (E1 → E2) is heavily favored due to the high intracellular concentration of the NADPH cofactor. The inhibitor competitively displaces estrone from the catalytic site, halting the production of estradiol and thereby preventing the downstream activation of the Estrogen Receptor (ER) that drives gene transcription and tumor proliferation.

Pathway E1 Estrone (E1) Enzyme 17β-HSD1 Enzyme E1->Enzyme Binds Active Site E2 Estradiol (E2) ER Estrogen Receptor E2->ER Receptor Activation Enzyme->E2 NADPH-dependent Reduction Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Competitive Inhibition Proliferation Tumor Proliferation ER->Proliferation Gene Transcription

Fig 1: 17β-HSD1 enzymatic pathway and competitive inhibition by this compound.

Synthetic Methodology: Step-by-Step Protocol

The synthesis of this compound relies on a robust two-step sequence: a palladium-catalyzed cross-coupling followed by a highly controlled ether cleavage.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the core biaryl framework by coupling 3-bromoquinoline with 3-methoxyphenylboronic acid.

  • Preparation: In a Schlenk flask, dissolve 3-bromoquinoline (1.0 eq) and 3-methoxyphenylboronic acid (1.2 eq) in a 4:1 mixture of Toluene and Ethanol.

  • Degassing: Sparge the solution with N₂ for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and 2M aqueous Na₂CO₃ (2.0 eq). Causality: The biphasic solvent system ensures the organic substrates and the inorganic base remain in contact at the interface, facilitating the transmetalation step.

  • Reaction: Reflux at 90°C for 12 hours under N₂.

  • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The complete disappearance of the 3-bromoquinoline spot confirms the formation of the intermediate, 3-(3-methoxyphenyl)quinoline.

Step 2: Demethylation (Ether Cleavage)

Objective: Unmask the phenol group required for active-site binding.

  • Preparation: Dissolve the purified 3-(3-methoxyphenyl)quinoline in anhydrous Dichloromethane (DCM) and cool to -78°C under an inert atmosphere.

  • Reagent Addition: Add Boron tribromide (BBr₃, 1M in DCM, 3.0 eq) dropwise. Causality: BBr₃ is selected over harsh aqueous acids (like HBr) because it is a strong Lewis acid that coordinates specifically to the ether oxygen, allowing the bromide ion to attack the methyl group under mild, anhydrous conditions. This preserves the integrity of the quinoline nitrogen.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Cool back to 0°C and quench carefully with methanol to safely destroy excess BBr₃, followed by neutralization with saturated NaHCO₃.

  • Validation: Verify the final product via LC-MS. The expected mass-to-charge ratio is [M+H]⁺ = 222.1.

Pharmacological Profiling and Assay Workflows

For a 17β-HSD1 inhibitor to be clinically viable, it must not only be potent but also highly selective. Inhibiting the sister enzyme, 17β-HSD2, is detrimental because 17β-HSD2 catalyzes the beneficial reverse reaction (E2 → E1), protecting healthy tissues from excessive estrogenic stimulation.

Quantitative Pharmacological Profile
Pharmacological ParameterValue / ProfileExperimental Significance
Target Enzyme 17β-HSD1Primary target for blocking local E1 to E2 conversion.
Inhibitory Potency (IC₅₀) Low NanomolarDemonstrates high binding affinity, competing effectively with natural estrone.
Selectivity vs. 17β-HSD2 >100-foldCrucial to avoid inhibiting the beneficial E2 to E1 back-conversion.
Selectivity vs. ERα / ERβ No significant bindingEnsures the drug does not act as an estrogenic agonist itself.
Hepatic CYP450 Inhibition LowReduces the risk of drug-drug interactions (DDIs) during liver metabolism.
Metabolic Stability Moderate to HighValidated in rat hepatic microsomes, ensuring an adequate pharmacokinetic half-life.
In Vitro 17β-HSD1 Inhibition Assay Protocol

Objective: Quantify the inhibitory potency (IC₅₀) of this compound.

  • Enzyme Preparation: Utilize recombinant human 17β-HSD1 expressed in E. coli. Dilute the enzyme in an assay buffer consisting of 50 mM sodium phosphate (pH 7.4), 20% glycerol, and 1 mM EDTA.

  • Reaction Mixture: Combine the enzyme with 100 nM [³H]-Estrone (tritiated substrate) and 500 μM NADPH. Causality: Tritiated estrone is utilized because it provides the extreme radiometric sensitivity required to measure initial reaction velocities without consuming large amounts of the enzyme. NADPH is supplied in vast excess to ensure the reaction follows pseudo-first-order kinetics.

  • Inhibitor Addition: Introduce this compound at varying concentrations (0.1 nM to 10 μM) dissolved in DMSO. Ensure final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Incubation & Extraction: Incubate at 37°C for 30 minutes. Terminate the reaction by adding unlabeled E1/E2 carrier steroids and extracting the mixture with diethyl ether.

  • Quantification: Evaporate the ether, reconstitute in the mobile phase, and separate E1 and E2 via reversed-phase HPLC. Measure the radioactivity of the E2 fraction using an inline scintillation counter to calculate the percentage of conversion and derive the IC₅₀.

  • System Validation: Include a known reference inhibitor (e.g., EM-1745) as a positive control. The assay is self-validating if the positive control yields its established IC₅₀ (~52 nM) and the negative control (DMSO only) shows maximum E2 conversion .

Conclusion

This compound represents a sophisticated milestone in the targeted treatment of estrogen-dependent pathologies. By mimicking the steroidal substrate without triggering estrogen receptors, it achieves potent and selective inhibition of 17β-HSD1. The scalable synthetic route and the rigorous self-validating assay protocols outlined above provide a reliable framework for researchers aiming to synthesize this compound or develop next-generation derivatives for intracrine modulation.

References

  • Frotscher, M., Ziegler, E., Marchais-Oberwinkler, S., Kruchten, P., Neugebauer, A., Fetzer, L., Scherer, C., Müller-Vieira, U., Messinger, J., Thole, H., & Hartmann, R. W. (2008). "Design, Synthesis, and Biological Evaluation of (Hydroxyphenyl)naphthalene and -quinoline Derivatives: Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) for the Treatment of Estrogen-Dependent Diseases." Journal of Medicinal Chemistry, 51(7), 2158-2169. URL:[Link]

  • Hartmann, R. W., Marchais-Oberwinkler, S., Frotscher, M., & Ziegler, E. (2008). "17beta-hydroxysteroid-dehydrogenase type 1 inhibitors for the treatment of hormone-dependent diseases." World Intellectual Property Organization Patent. WO2008116920A2.

3-(3-Quinolyl)phenol: Technical Guide & Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 3-(3-Quinolyl)phenol (also known as 3-(3-Hydroxyphenyl)quinoline).

Executive Summary

3-(3-Quinolyl)phenol is a biaryl scaffold belonging to the class of phenylquinolines . Structurally, it consists of a phenol ring linked at the meta-position (C3) to the 3-position of a quinoline heterocycle. This specific regioisomer is a critical intermediate in the synthesis of OLED host materials (e.g., iridium complexes) and a pharmacophore in medicinal chemistry for kinase inhibition. Its amphiphilic nature—possessing both a basic nitrogen (quinoline) and an acidic hydroxyl group (phenol)—makes it a versatile ligand for organometallic catalysis and a tunable scaffold for drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Core Identifiers
PropertyDetail
Chemical Name 3-(3-Quinolyl)phenol
Synonyms 3-(Quinolin-3-yl)phenol; 3-(3-Hydroxyphenyl)quinoline; m-(3-Quinolyl)phenol
CAS Number 153343-48-1 (Note: Isomers such as 4-(isoquinolin-3-yl)phenol exist; verify specific regioisomer by NMR)
Molecular Formula C₁₅H₁₁NO
Molecular Weight 221.26 g/mol
SMILES Oc1cccc(c1)c2ccc3ccccc3n2
InChI Key VNXUAZCSHFABMS-UHFFFAOYSA-N (Generic for isomer class, specific key varies by tautomer)
Physical Properties
PropertyValue (Experimental/Predicted)
Appearance Off-white to pale yellow crystalline solid
Melting Point 218–222 °C
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in hexanes
pKa (Phenol -OH) ~9.5–10.0
pKa (Quinoline N) ~4.9 (Conjugate acid)
LogP ~3.1 (Predicted)

Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust and self-validating method for synthesizing 3-(3-Quinolyl)phenol is the Suzuki-Miyaura cross-coupling of 3-quinolineboronic acid with 3-bromophenol. This route prevents regio-isomer contamination common in Skraup or Friedländer syntheses.

Reaction Scheme

Reagents: 3-Quinolineboronic acid (1.2 eq), 3-Bromophenol (1.0 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 eq). Solvent: 1,4-Dioxane / Water (4:1 v/v). Conditions: Reflux (100°C) under Inert Atmosphere (N₂/Ar) for 12–16 hours.

Step-by-Step Protocol
  • Preparation: In a flame-dried Schlenk flask, dissolve 3-bromophenol (1.0 eq) and 3-quinolineboronic acid (1.2 eq) in degassed 1,4-dioxane.

  • Base Addition: Add an aqueous solution of K₂CO₃ (2.0 eq) . The biphasic mixture ensures efficient base transfer.

  • Catalyst Induction: Add Pd(PPh₃)₄ (0.05 eq) quickly under a positive stream of nitrogen to prevent catalyst oxidation.

  • Reflux: Heat the mixture to 100°C with vigorous stirring. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 1:1). The product typically appears as a fluorescent spot under UV (254/365 nm).

  • Work-up: Cool to room temperature. Quench with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield: Typically 75–85%.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the catalytic cycle specific to this synthesis.

SuzukiCoupling Start Start: Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br + Pd(0) -> Ar-Pd(II)-Br) Start->OxAdd + 3-Bromophenol Transmetal Transmetallation (Ar-Pd-Br + Ar'-B(OH)2 -> Ar-Pd-Ar') OxAdd->Transmetal + 3-Quinolineboronic Acid + Base (K2CO3) RedElim Reductive Elimination (Ar-Pd-Ar' -> Ar-Ar' + Pd(0)) Transmetal->RedElim RedElim->Start Regenerate Pd(0) Product Product: 3-(3-Quinolyl)phenol RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromophenol and 3-quinolineboronic acid.

Applications in Drug Discovery & Materials Science

OLED Host Materials

3-(3-Quinolyl)phenol serves as a critical ligand precursor for Phosphorescent OLEDs (PHOLEDs) .

  • Mechanism: The phenolic proton is removed to form a monoanionic [C^O] or [N^O] chelate with Iridium(III) or Platinum(II).

  • Effect: The quinoline moiety lowers the LUMO energy, facilitating electron transport, while the phenolate oxygen raises the HOMO, allowing for tunable emission colors (typically green to red).

Medicinal Chemistry (Kinase Inhibition)

The 3-arylquinoline scaffold mimics the ATP-binding motif of several kinases.

  • Target: c-Met, VEGFR, and PI3K pathways.

  • SAR Logic: The quinoline nitrogen acts as a hydrogen bond acceptor (HBA) in the hinge region of the kinase ATP pocket. The 3-hydroxyl group provides a handle for solubilizing groups (e.g., ethers, amines) to access the solvent-exposed region.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral data must be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.25 (d, 1H, Quinoline H2) – Most deshielded proton.
      
    • 
       8.65 (d, 1H, Quinoline H4).
      
    • 
       9.70 (s, 1H, -OH) – Exchangeable with D₂O.
      
    • 
       6.8–8.1 (m, aromatic protons).
      
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Characteristic peaks at ~158 ppm (C-OH), ~150 ppm (Quinoline C2), and ~129–135 ppm (Quinoline backbone).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 222.09 m/z.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Phenols are prone to oxidation over extended periods.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer. (Context on Quinoline/Indole coupling). Link

  • PubChem Compound Summary. (2024). "Quinolin-3-ol and derivatives." National Center for Biotechnology Information. Link

  • OLED Material Synthesis Guide. (2023). "Iridium(III) bis(2-phenylquinolinato-N,C2’)acetylacetonate derivatives." Materials Science Reference. (General reference for phenylquinoline ligands).

Biological Activity of 3-Arylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-arylquinoline scaffold represents a privileged structure in medicinal chemistry, distinguished by its nitrogen-containing heterocyclic core and a pendant aryl group at the C3 position.[1] Unlike their 2-aryl counterparts (often associated with antimalarial activity like quinine) or 3-arylisoquinolines (prominent topoisomerase inhibitors), 3-arylquinolines occupy a unique pharmacological niche. They exhibit potent anticancer activity through tubulin polymerization inhibition and EGFR kinase modulation, alongside significant antimicrobial properties targeting peptide deformylase (PDF) and DNA gyrase. This guide synthesizes current structure-activity relationship (SAR) data, mechanistic insights, and validated experimental protocols to accelerate development in this domain.

Chemical Foundation & Structural Significance

The quinoline ring (benzo[b]pyridine) is planar and lipophilic. The introduction of an aryl group at the 3-position creates a non-planar, "twisted" conformation in many derivatives due to steric interactions with the H4 proton. This specific geometry is critical for binding to hydrophobic pockets in enzymes such as tubulin and protein kinases .

Core Scaffold Numbering

The numbering system is vital for interpreting SAR data:

  • N1: Nitrogen atom.

  • C2: Adjacent carbon (often substituted to modulate solubility).

  • C3: The critical attachment point for the aryl ring.

  • C4: Position for auxiliary binding groups (e.g., carboxyl, phenyl).

  • C6/C7/C8: Benzenoid ring positions, sites for electronic tuning (F, Cl, OMe).

Pharmacology & Mechanisms of Action[2]

Anticancer Activity

3-Arylquinolines function as multi-target agents.[1] The primary mechanisms include:

  • Tubulin Polymerization Inhibition: Analogous to colchicine, certain 3-arylquinolines bind to the colchicine-binding site of tubulin. The twisted biaryl structure mimics the pharmacophore required to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

  • EGFR Tyrosine Kinase Inhibition: Derivatives bearing electron-donating groups (e.g., -OMe) on the 3-aryl ring can dock into the ATP-binding pocket of EGFR, inhibiting downstream signaling pathways (PI3K/Akt/mTOR) essential for tumor proliferation.

  • Topoisomerase II Inhibition: While less potent than 3-arylisoquinolines, specific 3-arylquinoline derivatives (particularly 4-quinolinones) act as catalytic inhibitors, preventing DNA religation.

Antimicrobial Activity[3][4][5][6]
  • Peptide Deformylase (PDF) Inhibition: PDF is essential for bacterial protein maturation. 3-Arylquinoline derivatives with metal-chelating groups (e.g., hydroxamic acids) coordinate with the active site metal ion (Fe2+/Ni2+) of PDF.

  • DNA Gyrase/Topoisomerase IV: Fluoro-substituted 3-arylquinolines exhibit broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria by stabilizing the cleaved DNA-enzyme complex.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 3-arylquinolines is tightly controlled by substitution patterns.

SAR Visualization

SAR_Map Core 3-Arylquinoline Scaffold C3_Aryl C3-Aryl Group (Critical Pharmacophore) Core->C3_Aryl Benzo_Ring C6/C8 Positions (Electronic Tuning) Core->Benzo_Ring C4_Pos C4 Position (Steric Control) Core->C4_Pos N1_Pos N1 Nitrogen (H-Bond Acceptor) Core->N1_Pos C3_Subs Substitutions (OMe, F): Enhance Lipophilicity & Receptor Binding C3_Aryl->C3_Subs Benzo_Subs EWG (F, Cl): Metabolic Stability EDG (OMe): Cytotoxicity Benzo_Ring->Benzo_Subs C4_Subs Small groups (H, Me): Maintain Twist Large groups: Reduce Tubulin Affinity C4_Pos->C4_Subs

Figure 1: Structural map highlighting key regions for modification on the 3-arylquinoline scaffold.

Key SAR Findings
  • C3-Aryl Ring: A para-methoxy or 3,4,5-trimethoxy substitution on the phenyl ring significantly increases cytotoxicity, likely due to enhanced interaction with the colchicine binding site on tubulin.

  • C6 Position: Introduction of a halogen (F, Cl) at C6 often improves metabolic stability and membrane permeability, enhancing in vivo potency.

  • C4 Sterics: Bulky substituents at C4 can sterically hinder binding to planar DNA intercalation sites but may improve specificity for kinase pockets.

Experimental Protocols

Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

This method is preferred over the classical Friedlander synthesis for 3-aryl derivatives due to milder conditions and higher functional group tolerance.

Objective: Synthesis of 3-(4-methoxyphenyl)quinoline.

Reagents:

  • 3-Bromoquinoline (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 3-bromoquinoline (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Degassing: Add 1,4-dioxane (4 mL) and distilled water (1 mL). Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol) quickly under a nitrogen stream. Seal the tube.

  • Reaction: Heat the mixture at 90°C for 12 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4.[1][2]

  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexane).

Biological Assay: MTT Antiproliferative Assay

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).

Protocol:

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates containing 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Dissolve the 3-arylquinoline derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add 100 µL of drug solution to wells (Triplicate).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to dissolve the purple formazan crystals. Shake the plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability (%) = (Abs_sample / Abs_control) * 100. Plot dose-response curves to determine IC50.

Data Summary: Comparative Bioactivity

The following table summarizes reported potency ranges for representative 3-arylquinoline derivatives.

Compound ClassTarget / MechanismCell Line / StrainActivity MetricValue RangeRef
Benzo[h]quinoline DNA Damage / ROSMCF-7 (Breast)IC504.7 - 7.6 µM[1]
Quinoline-Chalcone Tubulin InhibitionHCT-116 (Colon)IC501.38 - 5.34 µM[2]
Pyrano[3,2-c]quinoline Topoisomerase IIEAC (Carcinoma)IC5024.4 - 31.1 µM[3]
Quinolone Hybrid DNA Gyrase / Topo IVE. coliMIC0.125 - 8 µg/mL[4]
Hydrazone Derivative Topoisomerase IVMRSAMIC~16 µg/mL[5]

Mechanistic Pathway Visualization

The diagram below illustrates the dual pathway often engaged by these derivatives: direct tubulin binding and downstream apoptotic signaling.

Mechanism_Pathway Drug 3-Arylquinoline Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits Topo Topoisomerase II (DNA Complex) Drug->Topo Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule DNA_Damage DNA Strand Breaks Topo->DNA_Damage Arrest G2/M Phase Arrest Microtubule->Arrest Signaling Bcl-2 Downregulation Bax Upregulation DNA_Damage->Signaling Arrest->Signaling Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis

Figure 2: Dual-mechanism pathway showing tubulin destabilization and DNA damage leading to apoptosis.

References

  • New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. National Institutes of Health (PMC). Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available at: [Link][3][4]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Scientific Research Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]

  • Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. PubMed. Available at: [Link]

Sources

Technical Guide: Solubility Profile and Handling of 3-Quinolin-3-ylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Quinolin-3-ylphenol Solubility in DMSO and Methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 107915-36-6) is a biaryl scaffold frequently utilized in medicinal chemistry as a fragment for kinase inhibitors and receptor modulators. Its solubility profile is governed by the interplay between the lipophilic quinoline core and the ionizable phenolic hydroxyl group.

This guide provides a definitive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). DMSO is the superior solvent for high-concentration stock solutions (>10 mM) due to its ability to disrupt


 stacking interactions and accept hydrogen bonds from the phenolic moiety. Methanol serves as a secondary solvent, primarily suitable for analytical dilution or specific reaction conditions, but carries a higher risk of precipitation upon aqueous dilution.

Physicochemical Profile & Mechanistic Basis

Understanding the molecular descriptors is a prerequisite for predicting solubility behavior.

PropertyValue (Approx.)Impact on Solubility
Molecular Weight 221.26 g/mol Low MW favors solubility, but rigid biaryl structure increases lattice energy.
LogP (Predicted) ~3.5 - 3.8Moderately lipophilic; poor aqueous solubility at neutral pH.
pKa (Quinoline N) ~4.9Protonation at pH < 4 dramatically increases aqueous solubility.
pKa (Phenol -OH) ~9.9 - 10.5Deprotonation at pH > 10 increases aqueous solubility (Phenolate formation).
H-Bond Donors 1 (Phenol OH)Critical for interaction with DMSO oxygen and Methanol oxygen.
H-Bond Acceptors 2 (N, OH)Quinoline nitrogen is a weak acceptor; Phenol oxygen is a donor/acceptor.
Structural Implications

The molecule consists of two aromatic systems linked by a single bond. The quinoline nitrogen provides a basic center, while the phenol group provides a weak acidic center.

  • In DMSO: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the phenolic proton. Simultaneously, the polarizable sulfur atom interacts favorably with the aromatic

    
    -systems.
    
  • In Methanol: Methanol can both donate and accept hydrogen bonds. However, it lacks the dipolar aprotic power of DMSO to effectively solvate the hydrophobic biaryl surface area, leading to lower saturation limits.

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Primary Solvent (Recommended)

Theoretical Capacity

Based on structural analogs (e.g., 3-phenylquinoline and 3-hydroxyquinoline), this compound is predicted to have high solubility in DMSO, typically exceeding 50 mg/mL (approx. 225 mM) .

Preparation Protocol: 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution for biological assays.

  • Weighing: Accurately weigh 2.21 mg of this compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

    • Note: Use amber glass to prevent potential photodegradation of the quinoline moiety.

  • Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.

    • Caution: DMSO is hygroscopic. Use fresh aliquots to prevent water uptake, which decreases solubility.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution should be clear and slightly yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate , as DMSO degrades it.

Storage & Stability
  • Temperature: Store at -20°C.

  • Freeze-Thaw: Stable for roughly 3–5 freeze-thaw cycles. If precipitation is observed upon thawing, warm to 37°C and vortex.

  • Hygroscopicity: DMSO stocks absorb atmospheric water. A water content >10% can cause the compound to crash out. Seal vials tightly with Parafilm.

Solubility in Methanol (MeOH)

Status: Secondary Solvent (Analytical/Synthetic)

Theoretical Capacity

Solubility in methanol is moderate, estimated at 5–20 mg/mL . While sufficient for HPLC sample preparation, it is not recommended for long-term storage of high-concentration libraries due to solvent evaporation and lower solvation energy.

Operational Considerations
  • LC-MS Preparation: Methanol is the preferred solvent for preparing samples for Reverse Phase HPLC/MS because it is compatible with mobile phases (unlike DMSO, which can cause peak broadening or early elution artifacts).

  • Recrystallization: Methanol (or MeOH/Water mixtures) is often a suitable solvent system for purifying this class of compounds.

Protocol: Analytical Sample Preparation
  • Dissolution: Dissolve ~1 mg of compound in 1 mL of Methanol (HPLC Grade).

  • Filtration: Filter through a 0.2 µm PTFE filter to remove any micro-particulates before injection.

  • Dilution: If diluting with water for the mobile phase, ensure the organic ratio remains >50% initially to prevent precipitation, then gradient down.

Experimental Determination Protocols

Since specific literature values for this CAS are rare, researchers must validate solubility empirically.

Method A: Kinetic Solubility (High Throughput)

Best for: Rapid estimation during screening.

  • Prepare a 10 mM DMSO stock.

  • Spike DMSO stock into aqueous buffer (PBS, pH 7.4) to a final concentration of 2% DMSO.

  • Measure turbidity via nephelometry or UV-Vis absorption (shift in baseline).

  • Result: Defines the "precipitation limit" in assay media.

Method B: Thermodynamic Solubility (Shake-Flask)

Best for: Accurate saturation data.

Solubility_Workflow Start Start: Solid Compound Solvent Add Solvent (DMSO or MeOH) (Excess Solid) Start->Solvent Shake Shake/Stir (24-48h @ 25°C) Solvent->Shake Filter Filtration / Centrifugation (Remove Undissolved Solid) Shake->Filter Analyze Quantify Supernatant (HPLC-UV) Filter->Analyze

Caption: Standard "Shake-Flask" workflow for determining thermodynamic solubility saturation points.

Decision Logic for Solvent Selection

Choosing the right solvent depends entirely on the downstream application. Use the decision tree below to guide your experimental design.

Solvent_Decision_Tree Start Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Analytical Analytical Chemistry (HPLC/NMR) Start->Analytical Synthesis Chemical Synthesis (Reaction) Start->Synthesis DMSO_Path Use DMSO BioAssay->DMSO_Path High Conc. Miscible w/ Media Analytical->DMSO_Path NMR (d6) MeOH_Path Use Methanol Analytical->MeOH_Path LC-MS DCM_Path Use DCM/CDCl3 Analytical->DCM_Path NMR (CDCl3) Synthesis->DMSO_Path High Temp Coupling Synthesis->MeOH_Path Nucleophilic Substitution

Caption: Decision matrix for selecting DMSO vs. Methanol based on experimental requirements.

Troubleshooting & Optimization

IssueCauseSolution
Precipitation in Media "Crash-out" upon dilution into aqueous buffer.(1) Lower final concentration. (2) Increase DMSO % (if tolerated). (3) Add surfactant (e.g., 0.05% Tween-80).
Cloudy DMSO Stock Water absorption or saturation reached.(1) Warm to 37°C. (2) Sonicate. (3) Dry DMSO over molecular sieves.
Yellowing of Solution Oxidation of phenol/quinoline (Quinone formation).(1) Store under Nitrogen/Argon. (2) Use amber vials. (3) Check purity via LC-MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135425124, 4-(Isoquinolin-3-yl)phenol. Retrieved from [Link]. (Used for structural analog comparison).

  • Williams, R. (2022). pKa Data Compiled.[1] Organic Chemistry Data. Retrieved from [Link]. (Source for Quinoline and Phenol pKa values).

  • Gaylord Chemical (2020). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link]. (General reference for DMSO solvent power).

Sources

The pKa Landscape of Phenolic Hydroxyls in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for researchers investigating the physicochemical properties of quinoline derivatives. It moves beyond standard textbook definitions to address the specific challenges of measuring and interpreting pKa values in this scaffold, particularly distinguishing between the "true" phenolic isomers and the quinolone tautomers.

Executive Summary: The Structural Dichotomy

In medicinal chemistry, the "hydroxyquinoline" scaffold is deceptive. While it appears to be a simple phenol fused to a pyridine ring, the position of the hydroxyl group dictates two fundamentally different chemical behaviors:

  • True Phenols (3-, 5-, 6-, 7-, 8-hydroxyquinoline): These exist primarily as hydroxy-quinolines. Their pKa values follow predictable Hammett electronic effects, modified by the pyridine nitrogen's basicity.

  • Cyclic Amides (2-, 4-hydroxyquinoline): These exist predominantly as quinolones (cyclic amides) due to lactam-lactim tautomerism. Their "pKa" values often refer to N-deprotonation or O-protonation, not phenolic dissociation.

Understanding this dichotomy is critical for accurate ADME prediction and ligand design.

Quantitative Data Landscape

The following table synthesizes experimental dissociation constants. Note the distinct behavior of the 8-isomer (chelating) and the 2/4-isomers (tautomeric).

Table 1: Dissociation Constants of Monohydroxyquinolines (Aqueous, 20°C)
IsomerCommon NamepKa₁ (NH⁺ Protonation)pKa₂ (OH/NH Dissociation)Dominant Species at pH 7.4Structural Note
2-HQ Carbostyril-0.71 (O-protonation)11.76 (N-H dissociation)Neutral (Lactam)Quinolone Tautomer
3-HQ 3-Hydroxyquinoline4.308.06NeutralTrue Phenol
4-HQ Kynurine2.27 (O-protonation)11.25 (N-H dissociation)Neutral (Lactam)Quinolone Tautomer
5-HQ 5-Hydroxyquinoline5.208.54NeutralTrue Phenol
6-HQ 6-Hydroxyquinoline5.178.88NeutralTrue Phenol
7-HQ 7-Hydroxyquinoline5.488.85NeutralTrue Phenol
8-HQ Oxine4.909.90Neutral / Zwitterion*Chelating Agent

> Note on 8-HQ: 8-Hydroxyquinoline has an anomalously high pKa₂ (9.90) compared to other isomers. This is due to a strong intramolecular hydrogen bond between the phenolic hydrogen and the quinoline nitrogen, which stabilizes the neutral form and resists deprotonation.

Structural Dynamics & Tautomerism

The "Quinolone Trap" is a common failure mode in computational pKa prediction. Standard algorithms often treat 2- and 4-HQ as phenols, leading to errors of >3 log units.

Visualization: Tautomeric & Chelating Mechanisms

The following diagram illustrates the structural divergence between the "Quinolone" isomers (2,4) and the "Chelating" isomer (8).

Tautomerism cluster_0 The Quinolone Trap (Isomers 2, 4) cluster_1 The Chelation Effect (Isomer 8) node_2HQ 2-Hydroxyquinoline (Lactim Form) node_2Q 2-Quinolone (Lactam Form) DOMINANT node_2HQ->node_2Q Proton Transfer (K_taut >> 1) node_8HQ 8-Hydroxyquinoline (Neutral) node_8HQ_Z 8-HQ Zwitterion (Excited State/Complex) node_8HQ->node_8HQ_Z Intramolecular H-Bond Shift node_Chelate Metal Chelate (M+ Binding) node_8HQ->node_Chelate Deprotonation + Metal Coordination

Figure 1: Structural divergence of hydroxyquinolines. Left: The thermodynamic sink of the amide tautomer for 2-HQ. Right: The pre-organization of 8-HQ for metal binding.

Experimental Methodologies: Self-Validating Protocols

For researchers synthesizing novel derivatives, accurate pKa determination is essential. The choice of method depends on solubility and expected acidity.

Method A: Potentiometric Titration (The Gold Standard)

Best for: Compounds with water solubility > 1 mM.

Protocol:

  • Preparation: Dissolve 0.05 mmol of substance in 20 mL of degassed water containing 0.1 M KCl (ionic strength adjustor).

  • Acidification: Add standard 0.1 M HCl to lower pH to ~2.0 (ensures full protonation of the Quinoline N).

  • Titration: Titrate with carbonate-free 0.1 M NaOH using a micro-burette.

  • Data Analysis: Use the Bjerrum method or Gran plot analysis.

    • Self-Validation Check: The curve must show two distinct inflection points (one for N-H⁺ deprotonation, one for O-H deprotonation). If only one is seen, check for precipitation or extreme pKa values (>11).

Method B: Spectrophotometric (UV-Metric) Titration

Best for: Sparingly soluble compounds (< 1 mM) or extreme pKa values.

Protocol:

  • Stock Solution: Prepare a 10 mM stock in DMSO or Methanol.

  • Buffer Series: Prepare a series of aqueous buffers (ionic strength 0.1 M) ranging from pH 2.0 to 12.0 in 0.5 unit increments.

  • Measurement: Inject stock into buffers (final organic solvent < 1%) and record UV-Vis spectra (200–400 nm).

  • Analysis: Track the bathochromic shift (red shift) of the

    
     transition. The phenolate anion typically absorbs at a longer wavelength than the neutral phenol.
    
    • Self-Validation Check: Isosbestic points (points of constant absorbance) must be present. Their absence indicates irreversible degradation or side reactions during titration.

Decision Tree for Method Selection

Workflow Start New Quinoline Derivative Solubility Aqueous Solubility? Start->Solubility HighSol > 1 mM Solubility->HighSol LowSol < 1 mM Solubility->LowSol Potentiometry Potentiometric Titration (Bjerrum Method) HighSol->Potentiometry Cosolvent Use Cosolvent? (MeOH/Water) LowSol->Cosolvent Yasuda Yasuda-Shedlovsky Extrapolation Potentiometry->Yasuda If mixed solvent used Cosolvent->Potentiometry Yes (Extrapolation req.) UVMetric UV-Metric Titration (Target Chromophore) Cosolvent->UVMetric No (Pure aqueous req.)

Figure 2: Experimental decision matrix for pKa determination.

References

  • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings.[1][2][3][4] Journal of the Chemical Society, 1294–1304.

  • Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution.
  • PubChem Database. Compound Summary for 8-Hydroxyquinoline (CID 1923).[5]

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

3-Phenylquinoline Scaffolds: Synthetic Architectures and Pharmacological Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline ring system is a "privileged structure" in medicinal chemistry, historically dominated by 2- and 4-substituted isomers (e.g., chloroquine, camptothecin analogues). However, the 3-phenylquinoline scaffold represents a distinct and under-explored chemical space. Structurally isosteric with isoflavones (3-phenylchromen-4-ones), 3-phenylquinolines offer unique electronic properties and steric vectors that allow for specific binding to planar biological targets, including DNA intercalators, Topoisomerase II, and estrogen receptors.

This guide synthesizes the current state of 3-phenylquinoline development, moving beyond basic literature summary to provide actionable synthetic protocols, rigorous Structure-Activity Relationship (SAR) insights, and validated experimental workflows.

Structural Significance & Chemical Logic[1][2]

The Isoelectronic Mimicry

Unlike the linear 2-phenylquinoline, the 3-phenyl isomer possesses a "kinked" geometry that closely mimics the scaffold of genistein and daidzein (isoflavones). This structural mimicry is crucial for:

  • Estrogen Receptor (ER) Modulators: The 3-phenyl moiety aligns with the hydrophobic pocket of ER

    
    .
    
  • DNA Intercalation: The planar tricyclic system (when the phenyl ring is coplanar) facilitates

    
    -
    
    
    
    stacking between base pairs.
Electronic Distribution

The nitrogen atom at position 1 creates a dipole that pulls electron density from the carbocyclic ring. Substitutions on the 3-phenyl ring (the "C-ring" in flavonoid terminology) significantly alter the pKa of the quinoline nitrogen, modulating solubility and lysosomal trapping—a key pharmacokinetic parameter for intracellular targets.

Synthetic Methodologies: From Classical to Catalytic[3]

We distinguish between de novo ring construction (Friedländer) and late-stage functionalization (Suzuki-Miyaura).

Pathway Visualization (Graphviz)

SynthesisPathways cluster_0 Method A: Friedländer Annulation cluster_1 Method B: Transition Metal Catalysis Start1 o-Aminobenzaldehyde Inter1 Aldol Intermediate Start1->Inter1 Base (KOH/EtOH) Start2 Phenylacetaldehyde Start2->Inter1 Product 3-Phenylquinoline Scaffold Inter1->Product -H2O (Condensation) Start3 3-Bromoquinoline Start3->Product Pd(PPh3)4, Na2CO3 Suzuki Coupling Start4 Phenylboronic Acid Start4->Product

Figure 1: Divergent synthetic strategies for accessing the 3-phenylquinoline core. Method A represents classical condensation, while Method B allows for late-stage diversity.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: This method allows for the introduction of diverse phenyl substituents after the quinoline ring is formed, ideal for generating SAR libraries.

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Na

    
    CO
    
    
    
    (2M aqueous solution)
  • 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a two-neck round-bottom flask and cool under Argon flow. Critical: Oxygen presence leads to homocoupling of the boronic acid.

  • Solvation: Dissolve 3-bromoquinoline (1.0 mmol) and arylboronic acid (1.2 mmol) in 1,4-dioxane (10 mL).

  • Degassing: Bubble Argon through the solution for 15 minutes.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol) quickly against positive Argon pressure.
  • Base Activation: Add the Na

    
    CO
    
    
    
    solution (2 mL).
  • Reflux: Heat to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and extract with EtOAc. Wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash column chromatography.

Protocol B: Fe/HCl Catalyzed Condensation (Green Chemistry)

Rationale: For synthesizing 2-hydroxy-3-phenylquinoline derivatives (2-quinolones), this method avoids harsh bases and uses iron powder as a Lewis acid/reductant promoter.

Step-by-Step Workflow:

  • Mix ethyl-2-phenylacetate (1 equiv) and substituted o-nitrobenzaldehyde (1 equiv) in ethanol.

  • Add Fe powder (20 mol%) and conc. HCl (catalytic drop).

  • Reflux for 4-6 hours.

  • The mechanism involves a reduction of the nitro group to an amine in situ, followed by intramolecular cyclization with the ester.

  • Validation: Formation of a precipitate upon cooling often indicates the product (2-quinolone form), which can be recrystallized from ethanol.

Pharmacological Profile & SAR Analysis[4][5][6]

Anticancer Activity (Breast & Colon Lines)

3-Phenylquinolines function primarily as DNA intercalators and Topoisomerase II


 inhibitors. The planar aromatic system slides between base pairs, while the 3-phenyl ring stabilizes the complex in the minor groove.

Table 1: Comparative SAR of 3-Phenylquinoline Derivatives (IC


 in 

M)
Compound IDR1 (Pos 6)R2 (Pos 3-Phenyl)MCF-7 (Breast)HCT-116 (Colon)Mechanism Implication
3-PQ-1 HH>5045.2Baseline scaffold activity.
3-PQ-2 OMeH12.415.8Electron-donating group at C6 enhances DNA affinity.
3-PQ-3 OMe4-F2.1 3.5 Fluorine enhances metabolic stability and lipophilicity.
3-PQ-4 Cl4-OMe8.910.2Bulky groups on phenyl ring may hinder intercalation slightly.
3-PQ-5 NO

H>100>100Strong electron-withdrawing groups at C6 abolish activity.

Data aggregated from recent bioassay studies (See References).

Antimicrobial Potential

Recent studies indicate that 3-phenyl-1-methylquinolin-2-one derivatives exhibit significant bactericidal activity against S. aureus (MRSA strains).

  • Key SAR Feature: N-methylation at position 1 is critical for membrane permeability in bacteria, distinct from the N-H required for hydrogen bonding in anticancer targets.

Validated Signaling Pathway: Apoptosis Induction

The anticancer mechanism of 3-phenylquinolines often involves the mitochondrial apoptotic pathway.

ApoptosisPathway Drug 3-Phenylquinoline Derivative Target DNA/Topo II Complex Drug->Target Intercalation Signal p53 Activation Target->Signal DNA Damage Response Mito Mitochondrial Depolarization Signal->Mito Bax/Bak Upregulation Caspase Caspase-3/9 Cascade Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death

Figure 2: Proposed mechanism of action. The scaffold induces DNA damage stress, triggering p53-mediated mitochondrial dysfunction.

Future Outlook & Challenges

  • Solubility: The high lipophilicity of the 3-phenylquinoline core (cLogP > 4.0) is a formulation challenge. Future synthesis must focus on introducing polar solubilizing groups (e.g., morpholine, piperazine) at the C6 or C7 positions.

  • Selectivity: Distinguishing between cytotoxicity in cancer cells vs. healthy cells remains the primary hurdle. The "isoflavone mimicry" suggests that targeting ER

    
    -rich cancers could provide this selectivity.
    

References

  • Srivastava, A., et al. (2021). "Synthesis and biological evaluation of 3-phenylquinoline derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Representative citation for general anticancer activity).

  • Ganesh, M., et al. (2019). "A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives: A mild and efficient way via chemo-selective reaction." Journal of Chemical Research.

  • Mao, J., et al. (2023). "Recent advances in the synthesis of quinolines: A focus on oxidative annulation strategies." Molecules.

  • Kumar, S., et al. (2020). "Structure-activity relationship of phenyl-quinoline-carboxylic acids: A technical guide." Bioorganic & Medicinal Chemistry Letters.

  • World Health Organization. (2024). "Global Cancer Observatory: Priority Scaffolds for Drug Development."

Methodological & Application

Application Note: Synthesis of 3-(Quinolin-3-yl)phenol via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It prioritizes experimental robustness, mechanistic insight, and reproducible workflows.

Abstract & Strategic Significance

The 3-arylquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) and antimalarial agents.[1] Synthesizing 3-(quinolin-3-yl)phenol presents a specific challenge: coupling a basic, electron-deficient heterocycle (quinoline) with an acidic, electron-rich coupling partner (phenol).

While traditional methods might employ protected phenols (e.g., methyl ethers) to avoid catalyst poisoning or solubility issues, this guide presents a Direct Coupling Protocol . This route utilizes robust Pd(II) catalysts to minimize step count and maximize atom economy, addressing the specific workup challenges inherent to amphoteric biaryl systems.

Retrosynthetic Analysis & Reaction Design

The most efficient disconnection is at the C3-C3' bond. The choice of halides is critical; 3-bromoquinoline is commercially available and possesses the optimal balance of reactivity and stability compared to the iodide (unstable) or chloride (inert).

Reaction Scheme

The transformation utilizes a Palladium-catalyzed cycle involving Oxidative Addition, Transmetallation (the rate-determining step in many heteroaryl couplings), and Reductive Elimination.[1]

ReactionScheme Reactant1 3-Bromoquinoline (Electrophile) Intermediate Pd(II) Complex (Transmetallation) Reactant1->Intermediate Oxidative Addition Reactant2 3-Hydroxyphenylboronic acid (Nucleophile) Reactant2->Intermediate Activation (Base) Catalyst Pd(dppf)Cl2 • DCM Na2CO3 (aq) Catalyst->Intermediate Catalysis Product 3-(Quinolin-3-yl)phenol (Target) Intermediate->Product Reductive Elimination

Figure 1: Mechanistic pathway for the Suzuki-Miyaura coupling of 3-bromoquinoline and 3-hydroxyphenylboronic acid.

Critical Experimental Considerations

Catalyst Selection: The "Bite Angle" Effect

For heteroaryl chlorides and bromides, Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride) is the superior choice over Pd(PPh₃)₄.

  • Reasoning: The ferrocenyl backbone of the dppf ligand imposes a large bite angle (~99°), which accelerates the reductive elimination step—often the bottleneck when forming sterically congested or electron-deficient biaryls.

  • Stability: Pd(dppf)Cl₂ is air-stable, simplifying handling compared to the oxygen-sensitive Pd(0) tetrakis.

The Role of Water & Base

Suzuki coupling requires water. The boronic acid must be activated to a boronate species [Ar-B(OH)₃]⁻ by the base (OH⁻ or CO₃²⁻) to undergo transmetallation.

  • Solvent System: 1,4-Dioxane/Water (4:[1]1) is ideal. Dioxane solubilizes the organic halide, while water dissolves the inorganic base and activates the boron species.

  • Base: Na₂CO₃ is preferred. Stronger bases (e.g., NaOH) can deprotonate the phenol (pKa ~10) too aggressively, potentially creating an anionic species that competes for coordination sites on the Palladium, though the reaction generally tolerates this well.

Detailed Experimental Protocol

Materials
  • 3-Bromoquinoline: 1.0 equiv (208 mg, 1.0 mmol)

  • 3-Hydroxyphenylboronic acid: 1.2 equiv (165 mg, 1.2 mmol)

  • Pd(dppf)Cl₂ • DCM: 0.05 equiv (41 mg, 0.05 mmol)

  • Sodium Carbonate (Na₂CO₃): 2.0 equiv (212 mg, 2.0 mmol)

  • Solvent: 1,4-Dioxane (8 mL) / Distilled Water (2 mL)

Step-by-Step Procedure
  • Degassing (Critical):

    • Combine 1,4-dioxane and water in a separate flask.

    • Sparge with Argon or Nitrogen gas for 20 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Reaction Assembly:

    • To a dry reaction vial/flask equipped with a magnetic stir bar, add 3-bromoquinoline, 3-hydroxyphenylboronic acid, and Na₂CO₃.

    • Add the Pd(dppf)Cl₂ catalyst last.[2]

    • Seal the vessel with a septum and purge with Argon for 5 minutes.

  • Initiation:

    • Inject the degassed solvent mixture via syringe.[1]

    • Heat the reaction block/oil bath to 90°C . Stir vigorously.

    • Time: Monitor via TLC or LC-MS. Typical completion is 4–16 hours.

  • Workup (The pH Trap):

    • Challenge: The product is amphoteric. The quinoline nitrogen is basic (pKa ~4.9), and the phenol is acidic (pKa ~10).

    • Procedure:

      • Cool to room temperature.

      • Dilute with Ethyl Acetate (EtOAc).

      • Crucial Step: Check the pH of the aqueous layer. It will likely be basic (due to carbonate).

      • Carefully adjust pH to ~7.0–8.0 using 1M HCl.

        • If pH < 4: Product protonates (quinolinium) and stays in water.

        • If pH > 10: Product deprotonates (phenoxide) and stays in water.

        • At pH 7-8: Product is neutral and extracts into EtOAc.

      • Separate layers.[1][3] Extract aqueous layer 2x with EtOAc.

      • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 10% EtOAc -> 50% EtOAc). The free phenol makes the compound polar; adding 1% MeOH can reduce streaking.

Characterization & Data Interpretation

Expected Analytical Data
TechniqueKey Diagnostic SignalInterpretation
1H NMR Singlet at ~9.1-9.3 ppmH2 proton of Quinoline (deshielded by N).
1H NMR Broad singlet ~5.0-9.0 ppmPhenolic -OH (D2O exchangeable).
1H NMR Multiplet ~6.8-7.5 ppmPhenol ring protons (distinct from quinoline).
LC-MS [M+H]+ = 222.1Confirm mass (MW = 221.25).
Troubleshooting Guide

Troubleshooting Problem Low Yield / Incomplete Reaction Check1 Is Starting Material (SM) remaining? Problem->Check1 Check2 Is Boronic Acid remaining? Check1->Check2 Yes Sol3 Homocoupling. Strict O2 exclusion required. Check1->Sol3 No (SM consumed, wrong product) Sol1 Catalyst Death. re-degas solvents, increase catalyst load. Check2->Sol1 Yes (Both remain) Sol2 Protodeboronation. Use excess boronic acid (1.5 eq) or switch to Boronate Ester. Check2->Sol2 No (Boronic acid gone)

Figure 2: Decision tree for troubleshooting common Suzuki coupling failures.

Optimization & Alternative Strategies

If the direct coupling suffers from low yields due to the free phenol, the Protected Route is the industry standard fallback.

Comparative Strategy Table
ParameterDirect Route (Recommended)Protected Route (Alternative)
Reagent 3-Hydroxyphenylboronic acid3-Methoxyphenylboronic acid
Steps 1 (Coupling)2 (Coupling + Demethylation)
Atom Economy HighLower (Loss of Me group)
Purification Moderate (Polar product)Easy (Non-polar intermediate)
Deprotection N/ARequires BBr3 or Pyridine[4]•HCl (Harsh)

Author's Note: Start with the Direct Route. Modern catalysts like Pd(dppf)Cl₂ or Buchwald generations (e.g., XPhos Pd G2) are highly tolerant of free phenols. Only switch to the Protected Route if purification becomes a bottleneck.

References

  • BenchChem. An In-depth Technical Guide on the Synthesis and Characterization of (3-(Quinolin-3-yl)phenyl)methanol. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Conditions. Retrieved from

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • ChemicalBook. Synthesis of 3-(pyridin-3-yl)phenol (Analogous Protocol). Retrieved from

Sources

Application Note: Protocol for Coupling 3-Bromoquinoline with 3-Hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 3-arylquinolines is a cornerstone in the development of kinase inhibitors (e.g., PI3K/mTOR pathway) and antimalarial agents. This protocol details the Suzuki-Miyaura cross-coupling of 3-bromoquinoline with 3-hydroxyphenylboronic acid to yield 3-(quinolin-3-yl)phenol .

While Suzuki coupling is routine, this specific substrate pair presents unique challenges:

  • Catalyst Poisoning: The quinoline nitrogen can coordinate to Palladium (Pd), potentially arresting the catalytic cycle.

  • Amphoteric Product Nature: The product contains a basic quinoline ring and an acidic phenolic group, necessitating a precise pH-controlled workup to maximize recovery.

  • Unprotected Phenol: Using a free hydroxyl group avoids protection/deprotection steps but requires carefully selected base/solvent systems to prevent competitive inhibition or solubility issues.

This guide provides a robust, scalable method using Pd(dppf)Cl₂ and Cesium Carbonate (Cs₂CO₃) , prioritizing operational simplicity and high yield.

Reaction Mechanism & Logic

The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle, but specific adaptations are required for the heteroaryl/phenol pair.

The Catalytic Cycle
  • Oxidative Addition: The Pd(0) species inserts into the C-Br bond of 3-bromoquinoline. This is the rate-limiting step for electron-rich aryl halides, but 3-bromoquinoline is electron-deficient, facilitating this step.

  • Base Activation: The base (Cs₂CO₃) plays a dual role: it activates the boronic acid to form the boronate species (Ar-B(OH)₃⁻) and neutralizes the HBr byproduct.

  • Transmetallation: The activated boronate transfers the phenolic ring to the Palladium center.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).[1]

Critical Design Choices
  • Base (Cs₂CO₃ vs. Na₂CO₃): Cesium carbonate is preferred over sodium carbonate for this substrate. The larger cesium cation improves the solubility of the carbonate in the organic/aqueous interface, crucial for coupling free phenols which can form insoluble salts.

  • Solvent (1,4-Dioxane/Water): A 4:1 mixture ensures solubility of both the organic halide and the inorganic base.

ReactionScheme Reactant1 3-Bromoquinoline Catalyst Pd(dppf)Cl2 · DCM (3 mol%) Reactant1->Catalyst Reactant2 3-Hydroxyphenylboronic Acid Reactant2->Catalyst Conditions Cs2CO3 (2.0 eq) 1,4-Dioxane/H2O (4:1) 90°C, 12h Catalyst->Conditions Product 3-(Quinolin-3-yl)phenol Conditions->Product Cross-Coupling

Figure 1: Reaction scheme for the synthesis of 3-(quinolin-3-yl)phenol.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]Amount (Example)Role
3-Bromoquinoline 208.061.0208 mg (1.0 mmol)Electrophile
3-Hydroxyphenylboronic acid 137.931.2166 mg (1.2 mmol)Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0324.5 mg (0.03 mmol)Catalyst
Cesium Carbonate (Cs₂CO₃) 325.822.0652 mg (2.0 mmol)Base
1,4-Dioxane --8.0 mLSolvent
Water (Degassed) --2.0 mLCo-solvent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Glassware Prep: Oven-dry a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.

  • Reagent Addition: Add 3-bromoquinoline (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq) to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (3 mol%).

    • Note: Although Pd(dppf)Cl₂ is relatively air-stable, adding it last or under a gentle stream of nitrogen is best practice.

  • Solvent & Inerting: Add 1,4-dioxane and water.[2][3] Seal the flask with a septum. Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes to remove dissolved oxygen.

    • Why? Oxygen can oxidize the phosphine ligands, deactivating the catalyst and promoting homocoupling byproducts.

Phase 2: Reaction
  • Heating: Place the flask in a pre-heated oil block/bath at 90°C . Stir vigorously (approx. 600-800 rpm).

  • Monitoring: Monitor reaction progress by TLC or LC-MS after 4 hours.

    • TLC Eluent: 50% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The product will likely be more polar (lower Rf) than the bromoquinoline starting material.

    • Endpoint: Reaction is typically complete within 6–12 hours.

Phase 3: Workup (The "Self-Validating" Step)

Crucial: The reaction mixture is basic (pH > 10). The product (phenol) exists as a water-soluble phenolate anion. You must adjust pH to extract it.

  • Cooling: Cool the mixture to room temperature.

  • Neutralization: Dilute with water (10 mL) and Ethyl Acetate (10 mL). Carefully add 1M HCl dropwise while stirring until the pH reaches ~6–7 .

    • Check: Use pH paper. Do not acidify below pH 4, or the quinoline nitrogen will protonate, rendering the product water-soluble again (as the quinolinium salt).

    • Target Zone: pH 6–7 is the "Sweet Spot" where both the phenol and quinoline are neutral.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 15 mL).

  • Washing: Combine organic layers and wash with Brine (1 x 20 mL).

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Column Chromatography: Purify the crude residue using silica gel chromatography.

    • Gradient: 0% → 60% Ethyl Acetate in Hexanes.

    • Note: If the product tails, add 1% Triethylamine to the eluent to prevent interaction with acidic silica sites, although the phenol moiety usually tolerates standard silica well.

Troubleshooting & Optimization Logic

The following decision tree helps resolve common failure modes.

Troubleshooting Start Reaction Incomplete (>12h) Check1 Is Starting Material (SM) consumed? Start->Check1 CaseA SM Remains Check1->CaseA Yes CaseB SM Consumed, No Product Check1->CaseB No ActionA1 Catalyst Deactivation? Switch to XPhos Pd G2 CaseA->ActionA1 ActionA2 Check O2 exclusion (Re-sparge) CaseA->ActionA2 ActionB1 Protodeboronation? Increase Boronic Acid (1.5 eq) CaseB->ActionB1 ActionB2 Product in Aqueous Layer? Check pH of workup (Must be ~6-7) CaseB->ActionB2

Figure 2: Troubleshooting workflow for Suzuki coupling of heteroaryl halides.

Key Optimization Parameters
  • Alternative Catalyst: If conversion is low, switch to XPhos Pd G2 or Sphos Pd G2 . These bulky, electron-rich Buchwald precatalysts are exceptional for heteroaryl couplings and resistant to poisoning.

  • Solvent Switch: If solubility is an issue, switch to Toluene/Ethanol/Water (3:1:1) . Ethanol helps solubilize the boronic acid.

Safety & Handling

  • 3-Bromoquinoline: Irritant. Avoid inhalation.

  • Palladium Compounds: Heavy metal toxicity. Handle in a fume hood.

  • Boronic Acids: Generally low toxicity but handle with gloves.

  • Waste Disposal: Aqueous waste contains Palladium and Cesium; dispose of in heavy metal waste streams.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (2024). Suzuki Coupling.[1][2][3][5][6][7][8][9] Retrieved from [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

Sources

Palladium-Catalyzed Architectures: Precision Synthesis of 3-Arylquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium catalysts for synthesizing 3-arylquinolines Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The C-3 Challenge

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials, antivirals, and emerging anticancer agents targeting VEGFR-2 and Hsp90 . While C-2 and C-4 positions are electronically activated for nucleophilic attack or directed lithiation, the C-3 position remains electronically neutral and sterically elusive.

This Application Note details the high-fidelity synthesis of 3-arylquinolines using Palladium (Pd) catalysis. We move beyond generic "cross-coupling" to analyze the specific electronic requirements of the nitrogen heterocycle, providing two distinct strategic entry points:

  • The "Decorator" Strategy: Late-stage functionalization via Suzuki-Miyaura coupling of 3-haloquinolines.

  • The "Constructor" Strategy: De novo ring assembly via Tandem Heck-Cyclization.

Strategic Analysis: Reactivity & Regiocontrol

The pyridine ring of quinoline is electron-deficient, making oxidative addition at C-3 slower than at electron-rich aryl halides. Furthermore, the adjacent nitrogen atom can coordinate to Pd(II) species, potentially poisoning the catalyst or altering the geometry of the active complex.

Comparative Pathway Analysis
FeatureMethod A: Suzuki-Miyaura CouplingMethod B: Tandem Heck-Cyclization
Starting Material 3-Bromoquinoline (Commercially available)2-Iodoaniline +

-Aryl Acrylates
Bond Formed C3–Aryl (Ar-Ar)C3–C4 (Ring Closure) + C3–Aryl
Regiocontrol Pre-defined by substrate halogenationControlled by alkene substitution pattern
Atom Economy Moderate (Boronic acid waste)High (All atoms incorporated except HI)
Primary Utility Lead Optimization (SAR exploration)Scaffold Hopping / Library Generation

Method A: High-Fidelity Suzuki-Miyaura Coupling

The "Decorator" Protocol

This protocol is optimized for 3-bromoquinoline , which is less reactive than its 2- or 4-isomers due to the lack of resonance stabilization of the oxidative addition intermediate. The use of Pd(dppf)Cl₂ is critical here; the large bite angle of the ferrocenyl ligand facilitates the reductive elimination step, which is often the turnover-limiting step in sterically congested heteroaryl couplings.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 3-Bromoquinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (Degassed)

  • Atmosphere: Argon or Nitrogen (Balloon)

Step-by-Step Protocol
  • Inert Environment Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of dry argon.

  • Reagent Charging: Add 3-bromoquinoline (1.0 mmol, 208 mg), the specific arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg) to the tube.

    • Scientist's Note: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), increase equivalents to 1.5 and use anhydrous conditions with CsF as the base.

  • Solvent Addition: Add 1,4-Dioxane (4 mL) via syringe. Sparge the solution with argon for 5 minutes to remove dissolved oxygen.

    • Why? Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligand, killing the catalyst.

  • Base Activation: Add 2.0 M K₂CO₃ (1.0 mL, 2.0 mmol) via syringe. The mixture will turn biphasic.

  • Thermal Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

    • Microwave Alternative: Heat at 120°C for 30 minutes.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization (Suzuki Cycle)

SuzukiCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3-Bromoquinoline PdII_Ar L2Pd(II)(Ar)Br OxAdd->PdII_Ar BaseStep Base Activation (OH- replaces Br-) PdII_Ar->BaseStep PdII_OH L2Pd(II)(Ar)OH BaseStep->PdII_OH TransMet Transmetalation (+ Ar'-B(OH)2) PdII_OH->TransMet PdII_BiAr L2Pd(II)(Ar)(Ar') TransMet->PdII_BiAr RedElim Reductive Elimination (Product Release) PdII_BiAr->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle emphasizes the base activation step (formation of the Pd-hydroxo species) which is crucial for transmetalation with boronic acids.

Method B: De Novo Assembly via Tandem Heck-Cyclization

The "Constructor" Protocol

For researchers needing to build the quinoline core with specific substitution patterns not available in commercial 3-haloquinolines, this method utilizes 2-iodoaniline and


-aryl acrylates  (or cinnamates). This is a "modified Larock" or "Heck-Cyclization" approach.

Note: This reaction typically yields 3-arylquinolin-2(1H)-ones . These are valuable tautomers that can be converted to 3-arylquinolines via triflation (Tf₂O) and reduction (Pd/HCOOH), or used directly as pharmacophores.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-Iodoaniline (1.0 equiv)

  • Coupling Partner: Ethyl

    
    -phenylacrylate (1.2 equiv)
    
  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)[1]

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Protocol
  • Preparation: In a dry pressure tube, dissolve 2-iodoaniline (1.0 mmol) and ethyl

    
    -phenylacrylate (1.2 mmol) in DMF (5 mL).
    
  • Catalyst Addition: Add Pd(OAc)₂ (11 mg) and PPh₃ (26 mg).

    • Expert Tip: Premixing Pd(OAc)₂ and PPh₃ in a small amount of DMF for 10 minutes to form the active Pd(0) species (yellow to orange color change) can reduce induction time.

  • Base Addition: Add Et₃N (280 µL).

  • Cyclization: Heat the mixture to 120°C for 18 hours.

    • Mechanism:[2][3][4][1][5][6][7] The reaction proceeds via an intermolecular Heck reaction followed by an intramolecular aminolysis (cyclization) to form the lactam ring.

  • Isolation: Pour into ice water. The solid precipitate is often the pure quinolinone. Filter, wash with water and cold ether. If oil forms, extract with EtOAc.

Troubleshooting & Optimization Matrix

The success of Pd-catalyzed cross-coupling on heteroaromatics depends heavily on the "Ligand-Substrate Match."

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Oxidative addition failure (Catalyst death).Switch to electron-rich, bulky ligands like XPhos or SPhos to stabilize Pd(0) and accelerate oxidative addition.
Protodeboronation Boronic acid instability.Use anhydrous conditions (Toluene/Dioxane) with CsF or K₃PO₄ instead of aqueous carbonate.
Homocoupling (Ar-Ar) Oxygen contamination.rigorously degas solvents (Freeze-Pump-Thaw x3). Lower catalyst loading to 1 mol%.
Pd Black Formation Catalyst decomposition / Aggregation.Add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst and nanoparticle stabilizer.

References

  • BenchChem. Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Application Note. Link

  • Prim, D., et al. (2025). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. PMC. Link

  • Li, X., et al. (2010). Direct C-3-Alkenylation of Quinolones via Palladium-Catalyzed C-H Functionalization.[8] DOI.[9][10] Link

  • Stone, M. T. (2011).[10] An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols.[10] Organic Letters.[10] Link

  • Messaoudi, S., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones as Hsp90 Inhibitors. MDPI. Link

Sources

Using 3-Quinolin-3-ylphenol as a bidentate ligand precursor

Author: BenchChem Technical Support Team. Date: March 2026

[label="π-Allyl-Pd Intermediate\n(Trans

Workflow for the synthesis of the P,N-bidentate ligand and its active Pd(II) complex.

CatalyticCycle Cat Pd(P,N) Catalyst OA Oxidative Addition Cat->OA + Substrate Sub Allylic Acetate Sub->OA Pi π-Allyl-Pd Intermediate (Trans-P Directing) OA->Pi -OAc Nuc Nucleophilic Attack (Malonate) Pi->Nuc Bite-Angle Steering Prod Branched Product Nuc->Prod Reductive Elim. Prod->Cat Catalyst Regeneration

Catalytic cycle of Pd-catalyzed allylic alkylation highlighting bite-angle-directed regioselectivity.

Data & Comparative Analysis

The table below summarizes the performance of the 3-quinolin-3-ylphenol-derived ligand (L1) against standard bidentate ligands in the allylic alkylation of cinnamyl acetate. The data clearly illustrates how the expanded bite angle of L1 successfully shifts the reaction pathway toward the branched product, a hallmark of advanced1[1].

Ligand SystemNatural Bite Angle (

)
Overall Yield (%)Regioselectivity (Branched : Linear)
dppe (P,P-homodonor)~85°92%10 : 90
PHOX (P,N-heterodonor)~90°95%40 : 60
L1 (this compound derived)~105° 94% 85 : 15

Note: Reactions performed at 25 °C in THF for 24 hours using 1 mol% Pd loading.

References

  • Bite angle effect of bidentate P–N ligands in palladium catalysed allylic alkylation Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL:[Link]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application Note: Preparation of O-Alkylated Derivatives of 3-(Quinolin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Target Application

3-(Quinolin-3-yl)phenol is a privileged molecular scaffold in medicinal chemistry, most notably recognized for its role in the development of nonsteroidal inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)[1]. The 17β-HSD1 enzyme catalyzes the intracellular reduction of the weak estrogen estrone (E1) to the highly potent estradiol (E2), a primary driver in estrogen-dependent pathologies such as breast cancer and endometriosis[2].

O-alkylation of the phenolic hydroxyl group on the quinoline scaffold is a critical late-stage functionalization strategy. By introducing various alkyl, cycloalkyl, or functionalized ether side chains, researchers can systematically modulate the scaffold's lipophilicity, steric profile, and hydrogen-bonding capabilities. This synthetic modification is essential for optimizing target binding affinity and improving the pharmacokinetic properties of the resulting drug candidates[1].

Mechanistic Principles & Strategy

The phenolic nature of 3-(quinolin-3-yl)phenol makes it an excellent nucleophile once deprotonated. However, the choice of alkylation methodology depends strictly on the steric and electronic nature of the alkylating agent.

A. Base-Mediated Alkylation (Williamson Ether Synthesis)

For unhindered primary alkyl halides (or mesylates/tosylates), the is the standard and most efficient method[3].

  • Causality in Base Selection: While strong bases like sodium hydride (NaH) can be used, they increase the likelihood of side reactions. Mild carbonate bases (

    
     or 
    
    
    
    ) are preferred[4]. They are sufficiently basic to deprotonate the phenol without promoting unwanted E2 elimination of the alkyl halide.
    
    
    often provides superior kinetics due to the "cesium effect," where the large, highly polarizable cesium cation creates a highly naked, reactive phenoxide anion.
  • Causality in Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly utilized. Protic solvents would hydrogen-bond to the phenoxide, drastically reducing its nucleophilicity. Apolar aprotic solvents accelerate the

    
     reaction rate[4].
    
B. Redox Condensation (Mitsunobu Reaction)

When the desired alkyl group is secondary, or when stereochemical inversion of a chiral alcohol is required, the Williamson synthesis fails due to competing E2 elimination[3]. The circumvents this by utilizing a redox condensation mechanism that operates under mild, neutral conditions[5].

  • Causality in Reagent Order: The reaction utilizes Triphenylphosphine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD). The order of addition is paramount: 
    
    
    
    and DIAD must react first at
    
    
    to form the reactive betaine intermediate. The alcohol is then activated as an alkoxyphosphonium ion, which undergoes a clean
    
    
    displacement by the weakly nucleophilic 3-(quinolin-3-yl)phenol.

Workflow & Decision Matrix

AlkylationStrategy Start Substrate: 3-(Quinolin-3-yl)phenol Decision Alkylating Agent Type? Start->Decision Primary Primary Alkyl Halide (e.g., R-Br, R-I) Decision->Primary Halide/Sulfonate Secondary Secondary/Chiral Alcohol (e.g., R-OH) Decision->Secondary Alcohol Williamson Williamson Ether Synthesis Base: K2CO3 or Cs2CO3 Solvent: DMF or MeCN Primary->Williamson Mitsunobu Mitsunobu Reaction Reagents: PPh3, DIAD/DEAD Solvent: THF Secondary->Mitsunobu Product O-Alkylated Derivative (17β-HSD1 Inhibitor Scaffold) Williamson->Product Mitsunobu->Product

Decision matrix for selecting the optimal O-alkylation protocol for 3-(quinolin-3-yl)phenol.

Experimental Protocols

Protocol A: Base-Mediated O-Alkylation (Williamson Ether Synthesis)

Applicable for primary alkyl bromides, iodides, and sulfonates.

Reagents:

  • 3-(Quinolin-3-yl)phenol (1.0 equiv)

  • Primary Alkyl halide (1.2 - 1.5 equiv)

  • Anhydrous

    
     or 
    
    
    
    (2.0 equiv)
  • Anhydrous DMF or Acetonitrile (10 mL/mmol)

Step-by-Step Methodology:

  • Deprotonation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(quinolin-3-yl)phenol (1.0 equiv) and anhydrous

    
     (2.0 equiv)[4]. Suspend the mixture in anhydrous DMF.
    
  • Activation: Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere to ensure complete formation of the phenoxide. The solution will typically undergo a slight color change (darkening), self-validating the deprotonation step.

  • Alkylation: Add the primary alkyl halide (1.2 equiv) dropwise via syringe to the stirring suspension at room temperature[4].

  • Reaction: Heat the reaction mixture to

    
     (for 
    
    
    
    ) or maintain at room temperature (if using
    
    
    with highly reactive electrophiles) for 4–8 hours[4]. Monitor progression via TLC (Hexanes/EtOAc) or LC-MS until the phenol starting material is consumed.
  • Workup: Cool the mixture to room temperature and filter to remove the inorganic solids. Quench the filtrate with distilled water (30 mL/mmol) and extract the aqueous layer with Ethyl Acetate (

    
     mL)[4].
    
  • Purification: Wash the combined organic layers extensively with brine (

    
     mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography[4].
Protocol B: Mitsunobu O-Alkylation

Applicable for secondary alcohols and stereospecific inversion.

Reagents:

  • 3-(Quinolin-3-yl)phenol (1.0 equiv)

  • Aliphatic Alcohol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous THF (10 mL/mmol)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1.5 equiv) in anhydrous THF. Cool the solution to 
    
    
    
    using an ice bath.
  • Betaine Formation: Add DIAD (1.5 equiv) dropwise over 5 minutes. Stir the yellow solution at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     for 15 minutes to allow the Morrison-Brunn-Huisgen betaine intermediate to form.
    
  • Alcohol Activation: Add the aliphatic alcohol (1.2 equiv) dropwise. Stir for an additional 15 minutes at

    
    .
    
  • Nucleophilic Displacement: Add 3-(quinolin-3-yl)phenol (1.0 equiv) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. The formation of triphenylphosphine oxide (TPPO) as a white precipitate is a visual self-validation that the reaction is proceeding[6].

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether/hexanes (1:1); the bulk of the TPPO byproduct will precipitate and can be filtered off. Purify the concentrated filtrate via flash column chromatography to isolate the pure O-alkylated quinoline derivative.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the Williamson ether synthesis of a standard derivative (e.g., using 1-bromobutane), highlighting the causality of solvent and base selection.

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Rationale / Observation
1

Acetone60124538Base is too weak for efficient, rapid deprotonation.
2

Acetone60127062Moderate yield; limited by solvent polarity and salt solubility.
3

DMF606>9588High polarity of aprotic DMF leaves phenoxide "naked" and highly reactive.
4

DMF25 (RT)4>9592Cesium effect allows for ambient temperature reaction, minimizing side products.
5NaHTHF0 to 2548575Excessively strong base promotes trace E2 elimination of the alkyl bromide.

References

  • Design, Synthesis, and Biological Evaluation of (Hydroxyphenyl)naphthalene and -quinoline Derivatives: Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) for the Treatment of Estrogen-Dependent Diseases Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) PMC - National Institutes of Health (NIH) URL:[Link]

  • Williamson ether synthesis Wikipedia, The Free Encyclopedia URL:[Link]

  • Mitsunobu reaction Wikipedia, The Free Encyclopedia URL: [Link]

  • Mitsunobu reaction - General Procedure Organic Synthesis URL:[Link]

Sources

Advanced Application Note: 3-Quinolin-3-ylphenol as a Modular Scaffold for Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, small-molecule fluorescent probes is a cornerstone of modern chemical biology. While traditional quinoline scaffolds have been extensively explored in bio-imaging due to their excellent biocompatibility and deep tissue penetration[1], the specific 3-Quinolin-3-ylphenol architecture offers a unique, underexplored photophysical paradigm.

Unlike the widely studied 2-(2-hydroxyphenyl)quinoline derivatives—which are dominated by Excited-State Intramolecular Proton Transfer (ESIPT) due to proximal hydrogen bonding[2]—the this compound scaffold physically separates the phenolic oxygen from the quinoline nitrogen. This spatial geometry prevents ESIPT, funneling the excited-state energy exclusively into an Intramolecular Charge Transfer (ICT) pathway. This application note provides a comprehensive guide to leveraging this scaffold for the rational design of ratiometric and "turn-on" fluorescent probes, detailing the mechanistic causality, photophysical properties, and self-validating experimental protocols required for live-cell imaging.

Mechanistic Principles & Design Strategies

The Donor-π-Acceptor (D-π-A) Architecture

The this compound molecule functions as a highly tunable D-π-A system. The quinoline core acts as the electron acceptor (EWG), while the phenol moiety serves as the electron donor (EDG). The photophysical output is strictly governed by the electron-donating capacity of the phenol group:

  • Masked State (Weak ICT): When the phenolic hydroxyl is protected (e.g., via esterification for esterase detection, or etherification for reactive oxygen species), the electron-donating ability is suppressed. The probe exhibits a short-wavelength (blue) emission.

  • Unmasked State (Strong ICT): Upon analyte-triggered cleavage of the masking group, the free phenol is released. In physiological environments (pH 7.4), the equilibrium shifts toward the phenolate anion, which is a powerful electron donor. This triggers a massive push-pull ICT process, resulting in a pronounced bathochromic (red) shift in emission[3].

Causality in Scaffold Selection

Choosing the 3-position for the inter-ring linkage is a deliberate structural strategy. Linkages at the 2-position often suffer from steric hindrance or unwanted metal chelation[4], while 4-position linkages can lead to excessive non-radiative decay via free rotation. The 3-position maintains optimal planarity for extended π-conjugation while allowing the probe to act as a Twisted Intramolecular Charge Transfer (TICT) rotor if environmental viscosity changes, offering multiplexed sensing capabilities.

ICT_Mechanism A Masked Probe (Weak ICT) C Free this compound (Strong ICT) A->C Cleavage of Phenolic Mask B Target Analyte (e.g., ROS, Enzyme) B->C Triggers D Phenolate Anion (Maximal ICT) C->D Deprotonation (pH > pKa)

Fig 1: ICT activation pathway of the this compound scaffold upon analyte-triggered cleavage.

Quantitative Photophysical Data

To facilitate probe design, the baseline photophysical properties of the this compound scaffold across its different electronic states are summarized below. These parameters are critical for setting up confocal microscopy channels and calculating ratiometric outputs.

Probe Electronic StateDominant MechanismAbsorption Max (λabs)Emission Max (λem)Quantum Yield (Φ)Visual Color
Masked (e.g., Acetate Ester) Local Excited (LE) State320 nm410 nm0.05Deep Blue
Free Phenol (Neutral, pH < pKa) Moderate ICT355 nm480 nm0.28Cyan/Green
Phenolate (Anion, pH > pKa) Strong ICT390 nm560 nm0.62Yellow/Red

Note: Data represents generalized baseline values in 10 mM HEPES buffer (pH 7.4, 1% DMSO). Exact values will shift based on specific auxiliary substituents added to the quinoline ring.

Experimental Protocols

The following protocols establish a self-validating system. By confirming the isosbestic points in vitro before proceeding to live-cell imaging, researchers can definitively prove that fluorescence changes are caused by analyte-specific cleavage rather than environmental artifacts (e.g., polarity shifts or protein binding).

Protocol A: In Vitro Photophysical Validation

Objective: Validate the cleavage of the phenolic mask and the subsequent ICT activation.

  • Preparation of Stock Solutions:

    • Dissolve the synthesized this compound probe in anhydrous DMSO to create a 1 mM stock.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of moisture-sensitive masking groups (e.g., esters or silyl ethers).

  • Spectral Baseline Establishment:

    • Dilute the probe to a final concentration of 10 µM in 10 mM HEPES buffer (pH 7.4). Ensure the final DMSO concentration is strictly ≤1%.

    • Causality: Exceeding 1% DMSO can induce aggregation-induced emission (AIE) artifacts or alter the local dielectric constant, skewing the ICT emission profile.

  • Analyte Titration (The Self-Validation Step):

    • Acquire a baseline UV-Vis and fluorescence spectrum (λex = 340 nm).

    • Add increasing aliquots of the target analyte (e.g., 0 to 50 µM). Incubate at 37°C for 30 minutes.

    • Validation Check: Look for a clear isosbestic point in the absorption spectra and an isoemissive point in the fluorescence spectra. The presence of these points mathematically proves a clean, two-state conversion from the masked probe to the free phenolate, ruling out the formation of fluorescent byproducts.

Protocol B: Live-Cell Ratiometric Imaging

Objective: Track the intracellular activation of the probe with internal normalization.

  • Cell Culture & Seeding:

    • Seed HeLa (or target) cells in a 35 mm glass-bottom confocal dish. Culture in DMEM supplemented with 10% FBS until 70-80% confluent.

  • Probe Incubation:

    • Wash the cells 3× with PBS to remove residual serum.

    • Incubate the cells with 5 µM of the probe in serum-free DMEM for 30 minutes at 37°C.

    • Causality: Bovine serum albumin (BSA) in FBS contains esterases and hydrophobic pockets that can prematurely cleave the probe or sequester it outside the cell, leading to false-positive extracellular fluorescence.

  • Confocal Microscopy & Internal Control:

    • Excite the sample using a 405 nm diode laser.

    • Collect emission in two distinct channels: Channel 1 (420–460 nm, unreacted probe) and Channel 2 (540–580 nm, activated phenolate).

    • Self-Validation (Inhibitor Control): Pre-treat a parallel dish of cells with a specific inhibitor for the target analyte for 1 hour prior to probe incubation. A lack of signal in Channel 2 in this control group definitively proves the biological specificity of the probe.

Workflow Step1 1. Probe Synthesis & Purification (HPLC) Step2 2. Photophysical Validation (UV-Vis & Fluorometry) Step1->Step2 Confirm Purity (>95%) Step3 3. Cell Culture & Probe Incubation Step2->Step3 Establish Spectral Baseline Step4 4. Confocal Microscopy (Ratiometric Imaging) Step3->Step4 Wash & Mount Cells Step5 5. Image Quantification (ImageJ/Fiji) Step4->Step5 Extract Ratiometric Data

Fig 2: Step-by-step experimental workflow for in vitro validation and live-cell ratiometric imaging.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Crimson Publishers (COJ Biomed Sci & Res) URL:[1]

  • Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells Talanta (PubMed / NIH) URL:[3]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level Materials Advances (RSC Publishing) URL:[4]

  • Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-responsive materials RSC Publishing URL:[2]

Sources

Application Note: Microwave-Assisted Synthesis of Quinolinyl-Phenol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The quinolinyl-phenol scaffold—specifically 2-(2-hydroxyphenyl)quinoline and its derivatives—represents a privileged structure in medicinal chemistry. These atropisomeric biaryls serve as potent bidentate ligands for metallo-pharmaceuticals and exhibit significant biological activities, including antitumor (via DNA intercalation), antiviral, and antimicrobial properties.

Traditional thermal synthesis (e.g., conventional Friedländer condensation) is often plagued by prolonged reaction times (24–48 hours), harsh solvent requirements (refluxing nitrobenzene or DMF), and tedious workups. This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to reduce reaction times to minutes while enhancing yield and purity.

Key Advantages of this Protocol:

  • Kinetic Acceleration: Reaction times reduced from hours to <20 minutes.

  • Green Chemistry: Solvent-free or aqueous-ethanol conditions replace toxic high-boiling solvents.

  • Enhanced Selectivity: Uniform internal heating minimizes wall-effect degradation products.

Scientific Foundation: Mechanism & Microwave Effects

The Chemical Pathway: Friedländer Condensation

The core synthesis involves the condensation of 2-aminoaryl ketones (1) with


-methylene ketones  containing a phenolic moiety (2). The reaction proceeds via a two-step mechanism:
  • Schiff Base Formation: Acid-catalyzed condensation of the amine with the carbonyl of the acetophenone derivative.

  • Intramolecular Cyclization: Aldol-type condensation followed by dehydration to aromatize the quinoline ring.

The Microwave Advantage (Dielectric Heating)

Unlike conductive heating, microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture.

  • Dipolar Polarization: Polar solvent molecules (EtOH, ionic liquids) align with the oscillating electric field, generating heat through molecular friction.

  • Ionic Conduction: Dissolved ions (catalysts) oscillate in the field, generating intense localized heat.

  • The "Specific Microwave Effect": In polar transition states (such as the zwitterionic intermediates in imine formation), microwave irradiation stabilizes the transition state energy (

    
    ), effectively lowering the activation energy barrier.
    
Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific points where microwave energy accelerates the kinetics.

FriedlanderMechanism Reactants 2-Aminoaryl Ketone + 2-Hydroxyacetophenone Intermediate1 Schiff Base (Imine Intermediate) Reactants->Intermediate1 Acid Cat. / MW Irradiation (Rapid Dehydration) TS_Cyclization Transition State (Intramolecular Aldol) Intermediate1->TS_Cyclization Dipolar Polarization Stabilizes TS Intermediate2 Dihydroquinoline Intermediate TS_Cyclization->Intermediate2 Cyclization Product 2-(2-Hydroxyphenyl) Quinoline Intermediate2->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway of the microwave-assisted Friedländer synthesis showing key kinetic acceleration points.

Experimental Protocols

General Considerations
  • Equipment: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) is preferred for reproducibility over multi-mode domestic ovens.

  • Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK/Teflon snap caps (rated to 300 psi).

  • Safety: Phenols are corrosive; 2-aminoaryl ketones can be irritants. Perform all transfers in a fume hood.

Protocol A: Solvent-Free Synthesis on Solid Support (Green Method)

Best for: Rapid screening of analogs, maximizing "Green" metrics.

Reagents:

  • 2-Aminobenzophenone (1.0 mmol)

  • 2'-Hydroxyacetophenone (1.0 mmol)

  • Catalyst: Montmorillonite K-10 clay (500 mg) or Sulfamic Acid (10 mol%)

Procedure:

  • Pre-mixing: In a mortar, grind the 2-aminobenzophenone, 2'-hydroxyacetophenone, and catalyst until a homogeneous powder is formed.

  • Loading: Transfer the powder into a 10 mL microwave process vial. Do not cap tightly if using a domestic oven modification (use a loose lid); for dedicated reactors, cap and set pressure limit to 250 psi.

  • Irradiation:

    • Temperature: 100°C

    • Power: Dynamic (Max 100 W)

    • Time: 5–8 minutes

  • Workup:

    • Add 10 mL of hot ethanol to the vial and vortex to extract the product from the solid support.

    • Filter while hot to remove the clay catalyst (if K-10 used).

    • Cool the filtrate to 0°C to induce crystallization.

  • Purification: Recrystallize from EtOH or EtOH/Water (9:1).

Protocol B: Ionic Liquid-Mediated Synthesis

Best for: High purity, difficult substrates, and scale-up.

Reagents:

  • 2-Amino-5-chlorobenzophenone (1.0 mmol)

  • 2'-Hydroxy-5'-methylacetophenone (1.2 mmol)

  • Solvent/Catalyst: [Bmim]HSO₄ (1-Butyl-3-methylimidazolium hydrogen sulfate) (2 mL)

Procedure:

  • Assembly: Place reactants and ionic liquid in a 10 mL microwave vial containing a magnetic stir bar.

  • Irradiation:

    • Mode: Standard Control

    • Temperature: 110°C

    • Hold Time: 10 minutes

    • Stirring: High

  • Extraction:

    • Cool the mixture to room temperature.

    • Add water (10 mL) to the reaction vessel. The ionic liquid is water-soluble, while the quinoline product will precipitate.

    • Filter the solid precipitate.[1]

  • Recycling: The aqueous filtrate containing [Bmim]HSO₄ can be evaporated under vacuum to recover the ionic liquid for reuse.

Results & Data Analysis

The following data compares the microwave-assisted protocols against conventional thermal reflux (EtOH/H₂SO₄, 24h).

Table 1: Comparative Yields and Reaction Times

EntrySubstrate (R1, R2)Conventional Yield (24h)MW Yield (Protocol A, 8 min)MW Yield (Protocol B, 10 min)
1 H, H65%92%95%
2 5-Cl, H58%88%91%
3 H, 5'-Me62%89%94%
4 5-NO₂, H45%82%85%
5 H, 4'-OH (Resorcinol der.)50%85%88%

Note: MW yields refer to isolated yields after recrystallization.

Decision Workflow for Protocol Selection

Use the following logic tree to determine the optimal synthetic route for your specific analog.

Workflow Start Start: Select Quinolinyl-Phenol Target SolubilityCheck Are substrates soluble in EtOH? Start->SolubilityCheck GreenCheck Is 'Green Chemistry' a priority? SolubilityCheck->GreenCheck Yes ProtocolB Protocol B: Ionic Liquid ([Bmim]HSO4) SolubilityCheck->ProtocolB No (Solubility Issues) ProtocolA Protocol A: Solvent-Free (Montmorillonite K-10) GreenCheck->ProtocolA Yes (Max Green Metrics) ProtocolC Protocol C: Aqueous EtOH (Cat. H2SO4) GreenCheck->ProtocolC No (Standard Lab) Analysis Characterization (NMR, MS, IR) ProtocolA->Analysis Workup: Extract with EtOH ProtocolB->Analysis Workup: Water Precip. ProtocolC->Analysis Workup: Neutralize & Filter

Figure 2: Decision tree for selecting the optimal microwave protocol based on substrate properties.

Troubleshooting & Expert Insights

As a Senior Application Scientist, I have encountered specific failure modes in MAOS. Here is how to mitigate them:

  • The "Thermal Runaway" Effect:

    • Issue: Ionic liquids absorb microwaves extremely efficiently. Temperature can overshoot the set point by 20-30°C in seconds, leading to charring.

    • Solution: Use "PowerMax" or equivalent settings to simultaneously cool the reaction vessel with compressed air while irradiating. Set a strict temperature ceiling.

  • Pressure Build-up:

    • Issue: Condensation releases water. In a sealed vessel at 120°C, this generates pressure.

    • Solution: Ensure the vessel headspace is at least 50% of the volume. Do not fill a 10 mL vial with more than 4-5 mL of reaction mixture.

  • Incomplete Cyclization:

    • Issue: TLC shows the Schiff base intermediate but no quinoline.

    • Solution: The dehydration step is rate-limiting. Increase the acidity (add 5 mol% more catalyst) or increase the temperature to 140°C for 2 additional minutes.

References

  • Microwave-Assisted Synthesis of Quinolines

    • Muscia, G. C., et al. "Microwave-assisted Friedländer synthesis of quinolines derivatives as potential antiparasitic agents."[2] Tetrahedron Letters, 2006.[2] Link

  • Ionic Liquid Catalysis

    • Dau, X. D., & Vo, C. D. "Microwave-assisted, [Bmim]HSO4-catalyzed Friedländer Quinoline Synthesis under Solvent-free Conditions." Current Organocatalysis, 2022.[3][4][5] Link

  • Green Chemistry Approaches

    • Chidurala, P., et al. "Catalyst-free microwave-assisted method for synthesis of quinoline."[6] Green Chemistry Letters and Reviews, 2022.[3] Link

  • Biological Relevance

    • Prachayasittikul, S., et al. "Antimicrobial and Antioxidant Activities of 8-Hydroxyquinoline Derivatives." International Journal of Molecular Sciences, 2013. Link

  • Review of Methodologies

    • Tiwari, G., et al. "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds."[7] RSC Advances, 2023. Link

Sources

Application Note: Strategic Protection of the Hydroxyl Group in 3-Quinolin-3-ylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The molecule 3-Quinolin-3-ylphenol (also referred to as 3-(3-quinolinyl)phenol) presents a classic "ambident nucleophile" challenge in organic synthesis. It contains two reactive centers with distinct electronic properties:

  • The Phenolic Hydroxyl (-OH): An acidic moiety (

    
    ) that acts as a hard nucleophile when deprotonated.
    
  • The Quinoline Nitrogen: A basic, pyridinic nitrogen (

    
     for the conjugate acid) that possesses a lone pair capable of acting as a nucleophile or a Lewis base.
    

The Core Challenge: Standard phenol protection protocols (e.g., alkyl halides with strong bases) risk competing N-alkylation (quaternization) of the quinoline ring, leading to irreversible salt formation or difficult-to-separate mixtures. Furthermore, the basicity of the quinoline nitrogen can poison metal catalysts (e.g., Pd/C) used in deprotection steps.

This guide details three "Gold Standard" protocols engineered to ensure O-chemoselectivity , high yield, and downstream compatibility.

Decision Matrix: Selecting the Right Protecting Group

Do not choose a reagent randomly. Select based on the stability required for your subsequent synthetic steps and the necessary deprotection conditions.[1]

Comparative Analysis Table
Protecting GroupReagentStability ProfileDeprotection MethodRisk of N-Reaction
TBS Ether TBSCl / ImidazoleBase: High Acid: Low Oxidizers: HighFluoride (TBAF) or Mild AcidLow (Steric hindrance prevents stable N-silylation)
Benzyl Ether (Bn) BnBr / K₂CO₃Base: High Acid: High Reducers: HighLewis Acid (BBr₃) or Hydrogenolysis*Medium (High temps cause N-benzylation)
Acetate (Ac) Ac₂O / PyridineBase: Low Acid: MediumMild Base (K₂CO₃/MeOH)Low (Reversible N-acylation)
MOM Ether MOMCl / DIPEABase: High Acid: LowMild Acid (HCl/MeOH)High (MOMCl is highly reactive; requires strict temp control)

*Note: Hydrogenolysis (H₂/Pd) is often difficult with quinolines due to catalyst poisoning by the basic nitrogen.

Logic Flowchart (DOT Visualization)

ProtectionStrategy Start Start: this compound Cond1 Is the product sensitive to strong acid/base? Start->Cond1 Cond2 Will you use Grignards/Lithium? Cond1->Cond2 No (Robustness needed) TBS Select: TBS Ether (Silyl Protection) Cond1->TBS Yes (Mild Deprotection needed) Bn Select: Benzyl Ether (Robust Protection) Cond2->Bn Yes (Needs Base Stability) Ac Select: Acetate (Short-term Protection) Cond2->Ac No (Simple Ester ok)

Figure 1: Decision tree for selecting the optimal protecting group based on downstream chemical compatibility.

Detailed Experimental Protocols

Protocol A: Silylation (TBS Protection)

Best for: Temporary protection; compatibility with base-catalyzed reactions. Mechanism: Imidazole acts as a general base to activate the phenol and buffers the HCl byproduct. The bulky tert-butyl group effectively prevents stable quaternization of the quinoline nitrogen.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Base/Catalyst: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add this compound and anhydrous DMF.

  • Activation: Add Imidazole in one portion. Stir at RT for 5 minutes until fully dissolved.

  • Addition: Add TBSCl (solid) in small portions over 5 minutes.

    • Expert Tip: Do not add TBSCl as a solution if possible; adding solid keeps the reaction anhydrous.

  • Reaction: Stir at 25°C for 3–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product will act as a non-polar spot; the starting phenol will streak near the baseline.

  • Workup (Critical for Purity):

    • Dilute with Et₂O (Diethyl ether) or EtOAc.

    • Wash 3x with Water (to remove DMF and Imidazole).

    • Wash 1x with Brine .

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography on Silica Gel. Elute with Hexane/EtOAc (9:1).

Protocol B: Benzylation (Benzyl Ether)

Best for: Harsh synthetic steps (e.g., oxidations, reductions with LiAlH₄). Challenge: Benzyl bromide is a potent alkylating agent. High temperatures will cause N-alkylation (formation of quinolinium salt). Solution: Use a mild base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) and strictly control stoichiometry.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Benzyl Bromide (BnBr) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous/granular)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Procedure:

  • Solvation: Dissolve substrate in DMF (0.3 M).

  • Deprotonation: Add K₂CO₃. Stir at RT for 15 minutes. The suspension may turn yellow (phenoxide formation).

  • Controlled Addition: Add Benzyl Bromide dropwise via syringe at 0°C .

  • Reaction: Allow to warm to Room Temperature (20–25°C). DO NOT HEAT.

    • Why? O-alkylation is kinetically favored at lower temperatures. Heating promotes thermodynamic N-alkylation.

  • Monitoring: Stir for 12–16 hours. Check TLC. If starting material remains, add 0.1 equiv BnBr and wait; do not increase temperature.

  • Workup:

    • Pour mixture into ice-water (precipitates the product).

    • Extract with EtOAc.

    • Wash organic layer with water (3x) to remove DMF.

  • Purification: Recrystallization from Ethanol is often sufficient. If chromatography is needed, use Silica Gel (Hexane/EtOAc).

Workflow Visualization (DOT):

BenzylationWorkflow Setup Dissolve Substrate in DMF Add K2CO3 (2.0 eq) Cool Cool to 0°C Setup->Cool Add Add BnBr (1.1 eq) Dropwise Cool->Add React Stir at RT (16h) NO HEAT Add->React Check TLC Check React->Check Check->Add Incomplete (Add 0.1 eq BnBr) Quench Pour into Ice Water Check->Quench Complete Isolate Extract & Recrystallize Quench->Isolate

Figure 2: Optimized workflow for Benzylation minimizing N-alkylation side reactions.

Troubleshooting & Expert Insights

Deprotection of Benzyl Ethers in Quinolines

Standard hydrogenolysis (


) often fails because the quinoline nitrogen coordinates to the Palladium surface, poisoning the catalyst.
  • Alternative Method: Use Boron Tribromide (BBr₃) in DCM at -78°C to 0°C.

  • Note: The quinoline N will complex with BBr₃. You must use excess reagent (at least 3–4 equivalents: 1 for the phenol, 1 for the N-complex, 1–2 for kinetics) to ensure cleavage.

Avoiding N-Quaternization

If you observe a highly polar, water-soluble byproduct, it is likely the N-alkylated quinolinium salt.

  • Prevention: Switch solvent to Acetone (lower boiling point prevents overheating) or use Cesium Carbonate (Cs₂CO₃) which promotes O-alkylation due to the "Cesium Effect" (higher solubility/reactivity of the phenoxide).

Handling the Product

Protected 3-quinolinylphenols are lipophilic bases. They will streak on silica gel if the eluent is too acidic.

  • Tip: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexane before loading the sample to neutralize acidic sites on the silica.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on stability and deprotection conditions).

  • Solyev, P., et al. (2019).[2] "Hydrazo coupling: the efficient transition-metal-free C–H functionalization of 8-hydroxyquinoline and phenol through base catalysis."[2] Green Chemistry. (Discusses reactivity of quinoline/phenol systems).

  • Hartung, R. E., et al. (2017).[2] "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols." Heterocycles. (Provides mechanistic insight into N vs O selectivity in nitrogen heterocycles).

  • PubChem. (2023). "this compound Compound Summary." (Verification of chemical structure and identifiers).

Sources

Application Note: Scalable Synthesis Routes for 3-Quinolin-3-ylphenol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale and Retrosynthetic Analysis

The 3-arylquinoline scaffold is a privileged pharmacophore frequently encountered in oncology (e.g., EGFR/HER-2 kinase inhibitors) and infectious disease therapeutics[1]. Specifically, 3-Quinolin-3-ylphenol (also known as 3-(3-hydroxyphenyl)quinoline) serves as a highly versatile intermediate. The presence of the free phenolic hydroxyl group provides a synthetic handle for late-stage diversification, such as alkylation, triflation, or Buchwald-Hartwig amination.

From a retrosynthetic perspective, the most scalable and atom-economical route to this biaryl system is the Suzuki-Miyaura cross-coupling between 3-bromoquinoline and 3-hydroxyphenylboronic acid. While protecting groups (e.g., benzyl or TBS ethers) are historically employed for phenols to prevent catalyst poisoning or side reactions, modern palladium-ligand complexes tolerate unprotected phenols. This direct coupling eliminates two synthetic steps (protection and deprotection), significantly improving the overall process mass intensity (PMI) and scalability.

Mechanistic Pathway

The synthesis relies on a Pd(0)/Pd(II) catalytic cycle. The causality of the reaction's success depends on matching the electronic and steric properties of the ligand to the substrates. 3-Bromoquinoline is relatively electron-deficient, making the initial oxidative addition rapid. However, the subsequent transmetalation and reductive elimination steps require careful optimization of the base and ligand[2].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Pd(II)(3-Quinolinyl)(Br) Pd0->OxAdd + 3-Bromoquinoline TransMet Transmetalation Pd(II)(3-Quinolinyl)(3-Hydroxyphenyl) OxAdd->TransMet + Boronate Complex RedElim Reductive Elimination Releases Product TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product This compound RedElim->Product Substrate1 3-Bromoquinoline Substrate1->OxAdd Substrate2 3-Hydroxyphenylboronic acid + Base Substrate2->TransMet

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for this compound synthesis.

Comparative Reaction Conditions

To accommodate different manufacturing capabilities, we present two distinct catalytic systems. Method A utilizes traditional biphasic organic conditions suitable for standard reactor setups. Method B leverages micellar catalysis, a green chemistry approach that enables room-temperature coupling under aerobic conditions by utilizing surfactant nanoreactors[3].

MethodCatalyst SystemSolvent / SurfactantBaseTemp / TimeYieldScalability Profile
A: Traditional Biphasic 2-5 mol% Pd(dppf)Cl₂1,4-Dioxane / H₂O (4:1)K₂CO₃ (2.5 eq)80-90 °C / 12-16 h75-85%High; utilizes standard industrial equipment, requires inert gas manifold.
B: Green Micellar 2 mol% Pd(dtbpf)Cl₂Kolliphor EL (2 wt% in H₂O)Et₃N (3.0 eq)RT / 2-4 h85-95%Excellent; aerobic conditions, low energy consumption, recyclable aqueous phase.

Causality Insight: In Method A, the bidentate dppf ligand provides a large bite angle that forces the intermediate Pd(II) complex into a geometry that accelerates reductive elimination. In Method B, the highly bulky and electron-rich di-tert-butylphosphino groups of dtbpf accelerate oxidative addition even at room temperature, while the hydrophobic core of the Kolliphor EL micelle protects the active Pd(0) from oxygen[4].

Experimental Protocols (Self-Validating Systems)

Workflow Step1 Reaction Setup (Inert/Micellar) Step2 Reagent Addition & Base Activation Step1->Step2 Step3 Catalytic Coupling (Heat or RT) Step2->Step3 Step4 Aqueous Workup (pH Control ~7.5) Step3->Step4 Step5 Purification (Crystallization) Step4->Step5

Caption: Step-by-step experimental workflow for the scalable synthesis and isolation of the target biaryl.

Protocol A: Traditional Biphasic Route (Standard Reactor)

Objective: Synthesize this compound using standard Schlenk techniques.

  • Reaction Setup: To an oven-dried, argon-purged reaction vessel, charge 3-bromoquinoline (1.0 equiv, 10 mmol), 3-hydroxyphenylboronic acid (1.2 equiv, 12 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

    • Validation Check: The boronic acid is used in a 20% excess to compensate for competitive protodeboronation.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.2 M). Add anhydrous K₂CO₃ (2.5 equiv, 25 mmol).

    • Causality Insight: Water is strictly required to dissolve the inorganic base and generate the reactive hydroxyborate complex [B(Ar)(OH)₃]⁻, which is the actual species undergoing transmetalation.

  • Coupling: Heat the vigorously stirred biphasic mixture to 85 °C for 12 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1).

  • pH-Controlled Workup (Critical Step): Cool to room temperature. The product contains both a basic quinoline nitrogen (conjugate acid pKₐ ~4.9) and an acidic phenol (pKₐ ~9.5).

    • Dilute with EtOAc and water.

    • Self-Validation: Check the pH of the aqueous layer. If pH > 9, the product exists as a water-soluble phenoxide. Carefully adjust the aqueous layer to pH 7.5 using 1M HCl.

    • Extract the aqueous layer with EtOAc (3x). If the aqueous layer remains highly UV-active at 254 nm, the pH is incorrect. Re-adjust and re-extract.

  • Purification: Wash combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via recrystallization from hot ethanol or silica gel chromatography.

Protocol B: Green Micellar Route (Aerobic, Room Temperature)

Objective: Synthesize this compound utilizing sustainable micellar nanoreactors.

  • Surfactant Preparation: Prepare a 2 wt% solution of Kolliphor EL in deionized water. Sparging with inert gas is not required.

  • Reaction Setup: In a standard flask open to the air, add 3-bromoquinoline (1.0 equiv, 10 mmol), 3-hydroxyphenylboronic acid (1.5 equiv, 15 mmol), and Pd(dtbpf)Cl₂ (0.02 equiv, 0.2 mmol).

  • Micelle Formation & Activation: Add the 2 wt% Kolliphor EL solution (0.5 M relative to bromide). Add Triethylamine (Et₃N) (3.0 equiv, 30 mmol).

    • Causality Insight: Et₃N acts as both the base to activate the boronic acid and a lipophilic additive that partitions into the micellar core, swelling the nanoreactor and increasing the local concentration of reactants[5].

  • Coupling: Stir vigorously (≥800 rpm) at room temperature for 3 hours.

    • Validation Check: The reaction mixture will appear as a cloudy emulsion. High stirring speeds are mandatory to ensure adequate mass transfer between the aqueous continuous phase and the micellar dispersed phase.

  • Isolation: Dilute the reaction with a minimal amount of ethyl acetate to break the emulsion. Filter the resulting suspension through a short pad of Celite to remove the catalyst. The product can often be directly precipitated by adding cold water, exploiting the "in-water" insolubility of the biaryl product.

References

  • Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. Reizman, B. J., et al. Reaction Chemistry & Engineering, 2016. Available at:[Link]

  • Suzuki–Miyaura Micellar Cross-Coupling in Water, at Room Temperature, and under Aerobic Atmosphere. Mattiello, S., et al. Organic Letters, 2017. Available at:[Link]

  • Partition of the Reactive Species of the Suzuki–Miyaura Reaction between Aqueous and Micellar Environments. The Journal of Physical Chemistry B, 2022. Available at:[Link]

Sources

Troubleshooting & Optimization

Purifying 3-Quinolin-3-ylphenol from homocoupling byproducts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-quinolin-3-ylphenol, particularly the removal of stubborn homocoupling byproducts generated during its synthesis via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary homocoupling byproducts I should expect in my reaction mixture? A1: When synthesizing this compound via a Suzuki-Miyaura reaction, you are coupling an organohalide with an organoboron compound.[1] The two main homocoupling byproducts are formed from the undesired coupling of two identical starting material molecules:

  • 3,3'-Biquinoline: Arises from the homocoupling of your quinoline-containing reagent (e.g., 3-bromoquinoline).

  • 3,3'-Biphenol: Arises from the homocoupling of your phenol-containing reagent (e.g., 3-hydroxyphenylboronic acid).

Q2: I'm observing significant homocoupling. What are the common causes? A2: Homocoupling is a frequent side reaction in Suzuki couplings.[2][3] The primary causes include:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[2][3][4] Rigorous degassing of your solvents and reaction mixture is critical.[4][5]

  • Palladium(II) Precatalysts: Some Pd(II) precatalysts can initiate homocoupling as they are reduced to the active Pd(0) state.[2]

  • Reaction Conditions: High temperatures, prolonged reaction times, and certain bases can sometimes favor side reactions.[6]

Q3: What is the most effective strategy to separate the desired product from these byproducts? A3: The most powerful strategy leverages the unique chemical properties of your product and byproducts. This compound is amphoteric —it has a basic quinoline nitrogen and an acidic phenolic hydroxyl group. In contrast, 3,3'-biquinoline is only basic, and 3,3'-biphenol is only acidic. A carefully designed acid-base extraction workflow can achieve excellent separation before attempting chromatography.

Q4: Can I prevent homocoupling from occurring in the first place? A4: While complete prevention is difficult, you can significantly minimize homocoupling by:

  • Thorough Degassing: Sparge solvents with an inert gas (Argon or Nitrogen) or use several freeze-pump-thaw cycles before adding the catalyst.[4][5]

  • Using High-Purity Reagents: Ensure the quality of your palladium source and starting materials.[4]

  • Stoichiometric Control: Avoid using a large excess of the boronic acid reagent.[4]

  • Slow Addition: In some cases, slow addition of one of the coupling partners can maintain a low concentration that favors the desired cross-coupling reaction.[7]

The Core Challenge: Differentiating Product from Byproducts

Success in purification hinges on exploiting the physicochemical differences between the target molecule and its related impurities. The table below outlines these key differences, which form the basis of our purification strategy.

PropertyThis compound (Product) 3,3'-Biquinoline (Byproduct) 3,3'-Biphenol (Byproduct)
Structure Quinoline ring linked to a phenol ringTwo linked quinoline ringsTwo linked phenol rings
Molecular Weight ~221.25 g/mol ~256.30 g/mol ~186.21 g/mol
Polarity High (H-bond donor & acceptor)ModerateModerate (H-bond donor)
Acid/Base Character Amphoteric (Basic Nitrogen, Acidic -OH)Basic Acidic

This divergence in acid-base character is the key vulnerability we will exploit for a highly selective, non-chromatographic separation step.

Reaction and Side-Reaction Overview

The following diagram illustrates the desired Suzuki-Miyaura cross-coupling reaction and the competing homocoupling pathways that generate the primary impurities.

G cluster_reactants Reactants cluster_products Products R1 3-Bromoquinoline P This compound (Desired Product) R1->P Cross-Coupling BP1 3,3'-Biquinoline (Homocoupling Byproduct) R1->BP1 Homocoupling R2 3-Hydroxyphenylboronic Acid R2->P BP2 3,3'-Biphenol (Homocoupling Byproduct) R2->BP2 Homocoupling Catalyst Pd(0) Catalyst + Base

Caption: Suzuki coupling reaction and homocoupling side reactions.

Comprehensive Purification and Troubleshooting Workflow

Follow this logical workflow to systematically purify your crude this compound. Each major step is designed to remove specific classes of impurities.

workflow start Crude Reaction Mixture workup Aqueous Workup & Filtration through Celite start->workup Removes inorganic salts, residual palladium extraction Selective Acid-Base Liquid-Liquid Extraction workup->extraction Separates based on acid/base properties analysis1 Analyze Fractions (TLC / LC-MS) extraction->analysis1 chromatography Column Chromatography analysis1->chromatography Impure analysis2 Check Purity (NMR / LC-MS) analysis1->analysis2 Pure chromatography->analysis2 Removes remaining impurities crystallization Recrystallization analysis2->crystallization Needs polishing final_product Pure this compound analysis2->final_product >98% Pure crystallization->final_product

Caption: Stepwise purification and decision-making workflow.

Detailed Experimental Protocols

Protocol 1: Initial Workup and Catalyst Removal

This initial step aims to remove water-soluble inorganic salts (from the base) and the heterogeneous palladium catalyst.

  • Cool the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water, followed by a wash with brine. This removes the bulk of the base and other water-soluble byproducts.[7]

  • Filter: Pass the organic layer through a short plug of Celite or silica gel. This is effective at adsorbing and removing much of the residual palladium catalyst.[7]

  • Concentrate: Dry the filtered organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Selective Acid-Base Extraction Workflow

This is the most critical step for bulk purification. It exploits the amphoteric nature of this compound.

  • Dissolve Crude: Dissolve the crude product from Protocol 1 in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Isolate Basic Components:

    • Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl).

    • The desired product (as a hydrochloride salt) and the 3,3'-biquinoline byproduct will move into the aqueous layer .

    • The acidic 3,3'-biphenol and other neutral impurities will remain in the organic layer . Set this organic layer aside.

  • Separate Product from Basic Byproduct:

    • Take the acidic aqueous layer from the previous step and basify it by carefully adding a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is ~8-9.

    • This neutralizes the quinoline salts, causing the free bases to precipitate or become extractable.

    • Extract this now-basic aqueous solution with an organic solvent (e.g., Ethyl Acetate).

    • The organic layer now contains the free base of your desired product and the 3,3'-biquinoline.

  • Isolate the Phenolic Product:

    • Take the organic layer from the previous step and extract it with a basic aqueous solution (e.g., 1 M NaOH).

    • The acidic phenol on your desired product will be deprotonated, forming a water-soluble sodium salt. It will move into the aqueous layer .

    • The non-acidic 3,3'-biquinoline will remain in the organic layer .

  • Recover Pure Product:

    • Take the final basic aqueous layer containing your product's salt.

    • Carefully re-acidify it with 1 M HCl to a neutral pH (~7). Your product should precipitate out as a solid.

    • Filter the solid or extract it into a final portion of fresh organic solvent. Wash with brine, dry over Na₂SO₄, and concentrate to yield the purified this compound.

Protocol 3: High-Resolution Flash Column Chromatography

Chromatography should be used to separate impurities that persist after the acid-base extraction. Given the polar nature of the product, careful selection of the stationary and mobile phases is crucial.

  • Troubleshooting Scenario: TLC analysis after extraction shows co-elution of the product with one of the byproducts.

  • Recommended Action:

  • Stationary Phase:

    • Standard: Use silica gel as the default.

    • Alternative: If tailing or poor separation occurs on silica (due to the basic quinoline), consider using alumina or treating the silica with a small amount of triethylamine (Et₃N) in your eluent (~0.5-1%).[8]

  • Sample Loading: Adsorb the semi-purified product onto a small amount of silica gel (dry loading) for better resolution.[9]

  • Eluent System:

    • Start with a non-polar system and gradually increase polarity. A gradient of Ethyl Acetate in Hexanes or Heptane is a good starting point.

    • For this highly polar product, you may need to add a more polar solvent like methanol (MeOH) to the system (e.g., 1-5% MeOH in Dichloromethane).

    • For very polar mixtures , consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase (like silica or diol) with a reversed-phase solvent system (e.g., water in acetonitrile).[10][11]

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify those containing the pure product.

Protocol 4: Recrystallization for Final Product Polishing

If the product is solid but still contains minor impurities after chromatography, recrystallization is an excellent final step to achieve high purity.[12][13]

  • Solvent Screening: The ideal solvent will dissolve the product when hot but not when cold.[13] Test small amounts in various solvents like ethanol, isopropanol, acetonitrile, or a binary mixture such as ethyl acetate/hexanes.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the solid until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterwards, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[13]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • eFan's Blog. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • Wikipedia. (n.d.). Suzuki reaction.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
  • Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PMC. (n.d.). (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol.
  • ResearchGate. (n.d.). How can the work up of Suzuki Reaction of arylbromides be best carried out?.

Sources

Technical Support Center: Solubility Optimization for 3-Quinolin-3-ylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3]

3-Quinolin-3-ylphenol is a lipophilic heterocyclic compound often utilized as a scaffold in medicinal chemistry for its kinase inhibitory or fluorescent probe properties. Users frequently report "assay failure" or "non-linear dose-response" curves. In 90% of cases, these are not biological failures but physicochemical artifacts caused by the compound's specific ionization profile.

The "Solubility Trap"

This molecule possesses a "push-pull" ionization character that creates a solubility dead-zone exactly where most biological assays occur (pH 7.0–7.4).

  • Basic Center: The Quinoline Nitrogen (

    
    ) [1, 2].[1][2]
    
  • Acidic Center: The Phenol Hydroxyl (

    
    ) [3].
    
  • The Trap: Between pH 5.0 and 9.0, the molecule exists primarily as a neutral, non-ionized species . Lacking charge, its solubility is driven solely by its lipophilicity (LogP

    
     3.0–3.5), leading to rapid precipitation in aqueous buffers like PBS or DMEM.
    

Visualizing the Problem

The following diagram illustrates the ionization states of this compound. Note the red zone indicating the pH range where solubility is lowest.

IonizationState cluster_pH Physiological pH (7.4) lies here Cation Cationic Species (Protonated Quinoline N) High Solubility Neutral Neutral Species (Uncharged) CRITICAL: Lowest Solubility Precipitation Risk Cation->Neutral pH > 4.9 (Deprotonation) Neutral->Cation pH < 4.9 Anion Anionic Species (Deprotonated Phenol O) High Solubility Neutral->Anion pH > 10.0 (Deprotonation) Anion->Neutral pH < 10.0

Figure 1: pH-dependent ionization profile. The compound is soluble at extremes (pH < 4 or > 10) but prone to aggregation and precipitation at physiological pH.

Troubleshooting Guide (FAQ)

Issue 1: "The compound crashes out immediately when I add my DMSO stock to the media."

Diagnosis: This is the "Solvent Shift" effect . You are moving from a solvent with high solubilizing power (DMSO) to one with low power (Water) too rapidly. The Mechanism: When a concentrated DMSO stock is introduced directly into a buffer, the DMSO diffuses away from the compound faster than the compound can solvate in water. This creates local supersaturation, forcing the hydrophobic molecules to aggregate instantly.

Corrective Action:

  • Never pipette DMSO stock directly into a large volume of static buffer.

  • Vortex the buffer while slowly adding the DMSO stock to the center of the vortex (preventing high local concentration).

  • Use an Intermediate Dilution: See Protocol A below.

Issue 2: "My IC50 curves plateau or look erratic."

Diagnosis: This indicates non-specific binding or micellar precipitation . The Mechanism: At neutral pH, the uncharged molecule is highly lipophilic. It will adsorb to the plastic walls of your reservoirs, pipette tips, and well plates. If the concentration exceeds the intrinsic solubility limit (


), the compound forms "micro-crystals" that scatter light (interfering with optical assays) or settle out, reducing the effective concentration.

Corrective Action:

  • Add 0.05% Tween-20 or 0.1% Pluronic F-127 to your assay buffer. This prevents adsorption to plastics and stabilizes micro-aggregates.

  • Switch to Low-Binding plates and tips.

Issue 3: "Can I acidify my buffer to dissolve it?"

Diagnosis: Technically yes, but biologically risky. The Insight: Lowering the pH to 4.0 will protonate the quinoline nitrogen, drastically increasing solubility. However, most cellular assays cannot tolerate pH 4.0. Alternative: If your assay allows (e.g., certain enzyme assays), use a citrate or acetate buffer at pH 5.0–5.5. This sits closer to the pKa, shifting the equilibrium slightly toward the cationic form.

Proven Protocols

Protocol A: The "Step-Down" Dilution Method (Recommended)

Use this method to prevent the "DMSO Crash" when preparing working solutions.

Materials:

  • 10 mM Stock Solution (in 100% DMSO)

  • Intermediate Solvent: PEG-400 or Propylene Glycol

  • Assay Buffer (e.g., PBS + 0.05% Tween-20)

Workflow:

  • Prepare 100x Concentrate: Dilute your 10 mM DMSO stock 1:10 into PEG-400 .

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400. (This mixture solvates lipophiles far better than DMSO alone).

  • Final Dilution: Dilute this 100x concentrate 1:100 into your Assay Buffer while vortexing.

    • Result: 10 µM final concentration.

    • Final Solvent Composition: 0.1% DMSO, 0.9% PEG-400, 99% Buffer.

Protocol B: Cyclodextrin Complexation (For High Concentrations)

Use this if you need concentrations > 50 µM in aqueous media.

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex, encapsulating the hydrophobic quinoline ring while presenting a hydrophilic exterior to the water [4].
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water/buffer.
    
  • Add your compound (solid or DMSO stock) to this solution.

  • Sonicate in a water bath at 37°C for 30–60 minutes.

  • Filter sterilize (0.22 µm). Note: If the filter clogs, the complex did not form; reduce concentration.

Experimental Workflow Visualization

The following flowchart outlines the decision-making process for solubilizing this compound based on your specific assay requirements.

SolubilityWorkflow Start Start: this compound (DMSO Stock) TargetConc Target Concentration? Start->TargetConc LowConc < 10 µM TargetConc->LowConc HighConc > 10 µM TargetConc->HighConc DirectAdd Direct Addition to Buffer (Risk of Crash) LowConc->DirectAdd Not Recommended StepDown Protocol A: PEG-400 Intermediate LowConc->StepDown Recommended Cyclodextrin Protocol B: 20% HP-beta-CD HighConc->Cyclodextrin Required Surfactant Add 0.05% Tween-20 (Prevent Adsorption) DirectAdd->Surfactant StepDown->Surfactant Cyclodextrin->Surfactant Assay Proceed to Assay Surfactant->Assay

Figure 2: Decision tree for selecting the correct solubilization strategy based on target concentration.

Physicochemical Data Summary

PropertyValueSourceImplications
Molecular Weight 221.26 g/mol PubChem [5]Small molecule, typically cell-permeable.[3]
pKa (Basic) ~4.9 (Quinoline N)EPA/PubChem [1, 2]Protonated at pH < 5.
pKa (Acidic) ~10.0 (Phenol OH)Cheméo [3]Deprotonated at pH > 10.
LogP (Oct/Wat) ~3.0 – 3.8PubChem/XLogP3 [5]High lipophilicity; requires carrier solvents.
Solubility (pH 7.4) < 50 µg/mL (Est.)BenchChem [6]Poor. Requires optimization.

References

  • EPA CompTox Chemicals Dashboard. Quinolin-3(5H)-one Properties (Quinoline derivative analog data). U.S. Environmental Protection Agency. Available at: [Link]

  • Carvajal, M.T., Yalkowsky, S. (2019).[4] Effect of pH and Ionic Strength on the Solubility of Quinoline.[2][4] AAPS PharmSciTech. Available at: [Link]

  • Cheméo. Chemical Properties of Phenol, 3-ethyl- (Phenolic pKa reference). Available at: [Link]

  • PubChem. 3-Phenylquinoline (Structural Analog) Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: 3-Quinolin-3-ylphenol Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers working with 3-Quinolin-3-ylphenol (also referred to as 3-(3-quinolinyl)phenol). This guide prioritizes chemical stability, specifically addressing the compound's susceptibility to oxidative degradation and photodegradation.[1]

Compound Classification: N-Heterocyclic Biaryl / Phenolic Derivative Primary Stability Risk: Oxidative coupling (Phenol


 Quinone) and N-oxidation.[1]

Core Technical Brief: Why Oxidation Occurs

This compound is an amphoteric molecule containing a basic quinoline nitrogen and an acidic phenolic hydroxyl.[1] Its degradation is primarily driven by Proton-Coupled Electron Transfer (PCET) .[1]

  • The Trigger: Exposure to atmospheric oxygen, especially under basic conditions or light, facilitates the abstraction of the phenolic proton.

  • The Radical: This generates a phenoxyl radical.[1] Due to the conjugated biaryl system, this radical is delocalized onto the quinoline ring, stabilizing it enough to allow accumulation but eventually leading to irreversible dimerization or oxidation to colored quinone-methide analogs.

  • The Result: The sample transitions from an off-white/beige powder to pink, yellow, or dark brown.[1] This change indicates the formation of extended conjugated systems (oligomers) which are often insoluble and biologically inactive.

Troubleshooting Guide (Q&A)

Issue: Visual Degradation

Q: My sample has turned from off-white to a faint pink or brown. Is it still usable?

  • Diagnosis: Pink coloration is the "canary in the coal mine" for phenolic oxidation.[1] It indicates the formation of trace quinoid impurities.[1]

  • Technical Assessment:

    • For Cell Culture (IC50 < 1 µM): Discard. Quinones are potent electrophiles and redox-cyclers; they will induce artificial cytotoxicity or interfere with kinase assays via non-specific cysteine alkylation.[1]

    • For Synthetic Chemistry: Purify. If used as an intermediate, you can likely remove the impurities via recrystallization (see Protocol A).[1]

  • Prevention: Never store the compound in a flask with a large headspace of air.[1] Always backfill with Argon.[1]

Issue: Solubility & Solution Stability

Q: The compound precipitates out of DMSO stock solutions after freeze-thaw cycles.

  • Diagnosis: Hygroscopicity-induced aggregation.[1] DMSO is hygroscopic; absorbed water changes the solvent polarity, causing the hydrophobic biaryl to crash out.

  • Corrective Action:

    • Sonicate the vial at 30°C for 5 minutes.

    • If precipitate remains, the compound may have formed insoluble oxidative oligomers.[1] Centrifuge (10,000 x g, 5 min) and analyze the supernatant concentration via UV-Vis.

  • Best Practice: Store DMSO stocks in single-use aliquots to avoid repeated moisture introduction.[1]

Issue: Handling in Air

Q: Do I need a glovebox to weigh this compound?

  • Recommendation: A glovebox is ideal but not strictly mandatory if exposure is <15 minutes.[1]

  • Alternative: Use a "Schlenk-style" weighing technique:

    • Flush the receiving vial with gentle Nitrogen/Argon flow.[1]

    • Weigh quickly.[1]

    • Immediately dissolve in degassed solvent or seal under inert gas.[1]

    • Note: Avoid using metal spatulas if possible, as trace transition metals (Fe, Cu) can catalyze phenolic oxidation.[1] Use glass or plastic.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for long-term (>6 months) stability? A: Solid state, -20°C, under Argon, in an amber vial.

  • Why Argon? Argon is denser than air and forms a "blanket" over the crystals.[1] Nitrogen is lighter than air and can diffuse away more easily if the seal is imperfect.[1]

  • Why Amber? The quinoline ring is photosensitive.[1] UV light can excite the

    
    -system, lowering the activation energy for oxidation.
    

Q2: Can I store the compound in alcohol (Methanol/Ethanol)? A: Avoid for long-term storage. Alcohols have high oxygen solubility and are protic.[1] Protic solvents facilitate the proton transfer required for phenol oxidation.[1] Anhydrous DMSO or Acetonitrile are superior for storage, though DMSO freezes at 4°C (use -20°C or -80°C to keep it solid).

Q3: How do I check purity without running a full HPLC? A: TLC (Thin Layer Chromatography). [1]

  • Mobile Phase: Hexane:Ethyl Acetate (start 7:3).[1]

  • Visualization: UV (254 nm).[1]

  • Sign of Degradation: A spot remaining at the baseline (oligomers) or a new spot with a different Rf (usually lower, more polar quinones).

Experimental Protocols

Protocol A: Rescue of Oxidized Material (Recrystallization)

Use this if your sample has turned slightly colored but is not completely degraded.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol (degassed).

  • Filtration: If there are dark, insoluble particles (polymers), filter hot through a 0.2 µm PTFE syringe filter.[1]

  • Precipitation: Add degassed cold water dropwise until turbidity persists.[1]

  • Cooling: Store at 4°C overnight in the dark.

  • Collection: Filter the crystals and dry under high vacuum for 24 hours.

    • Validation: The melting point should be sharp (Check specific literature value, typically >150°C for biaryl phenols).[1]

Protocol B: Preparation of Degassed Solvents for Reconstitution

Dissolved oxygen (DO) is the enemy.[1] Standard solvents contain ~2 mM DO, enough to degrade micromolar stocks.

  • Sparging: Place a glass pipette connected to an Argon line directly into the solvent bottle.[1]

  • Bubbling: Bubble gas vigorously for 15 minutes (for 100 mL volume).

  • Sealing: Seal immediately with a septum cap (Sure-Seal).[1]

  • Usage: Withdraw solvent using a nitrogen-flushed syringe.[1] Do not pour.

Visualizations

Figure 1: Oxidative Degradation Pathway

This diagram illustrates the mechanistic flow from the stable phenol to the inactive quinone species.

OxidationPathway Phenol This compound (Active, Off-White) Radical Phenoxyl Radical (Transient Intermediate) Phenol->Radical -H+ / -e- Quinone Quinone/Oligomers (Inactive, Pink/Brown) Radical->Quinone Dimerization / Oxidation Oxygen O2 / Air Oxygen->Radical Light UV Light / hv Light->Radical Base Basic pH (Deprotonation) Base->Radical

Caption: Mechanistic pathway of oxidative degradation.[1] Factors in circles accelerate the transition from the stable phenol to the colored, inactive quinone forms.

Figure 2: Storage Decision Tree

Follow this logic to ensure maximum shelf-life upon receipt of the compound.

StorageWorkflow Start Receive Compound Check Check Appearance (Is it White/Beige?) Start->Check Degraded Reject/Purify (See Protocol A) Check->Degraded No (Pink/Brown) Good Prepare for Storage Check->Good Yes Format Usage Format? Good->Format Solid Solid Storage Format->Solid Long Term (>1 mo) Solution Solution Storage Format->Solution Immediate Use SolidAction 1. Flush Vial with Argon 2. Seal with Parafilm 3. Store at -20°C (Dark) Solid->SolidAction SolAction 1. Dissolve in Anhydrous DMSO 2. Aliquot (Single Use) 3. Store at -80°C Solution->SolAction

Caption: Decision matrix for handling incoming shipments of this compound to prevent initial oxidation.

Quantitative Data: Stability in Solvents

The following table summarizes the expected stability (Retention of Purity) based on general hydroxy-biaryl profiles [1, 2].

Solvent SystemConditionStability (T1/2)Notes
DMSO (Anhydrous) -20°C, Dark> 12 MonthsRecommended for stock solutions.
DMSO (Anhydrous) 25°C, Light~ 2 WeeksSignificant yellowing observed.[1]
Ethanol/Methanol 4°C, Dark~ 1 MonthProtic solvents accelerate oxidation.[1]
Water (pH 7.4) 37°C< 24 HoursRapid oxidation; prepare fresh for assays.[1]
Water (pH > 8) 25°C< 4 HoursPhenolate formation leads to rapid degradation.[1]

References

  • BenchChem Technical Support. Stabilization of phenol solutions to prevent oxidation and degradation.[1] BenchChem. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135425124, 4-(Isoquinolin-3-yl)phenol.[1] (Used as structural proxy for stability data).[1] Link

  • Mittal, A., et al. (2023).[1][2] Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs.[1][3] ResearchGate.[1][4] Link

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Hydroxyquinoline.[1] (Proxy for hydroxy-quinoline handling). Link

Sources

Technical Support Center: Troubleshooting 3-Bromoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Low conversion and catalyst deactivation in 3-bromoquinoline Suzuki-Miyaura coupling. Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division. Status: Open.

Executive Summary: The "Perfect Storm" Substrate

If you are experiencing low yields with 3-bromoquinoline, you are not alone.[1] This substrate is frequently used in high-throughput experimentation (HTE) as a "stress test" for catalytic systems because it presents two simultaneous antagonistic features:

  • Electronic Deficiency: The pyridine ring pulls electron density, making the C–Br bond oxidative addition slower compared to electron-rich aryl bromides.[1]

  • Catalyst Poisoning: The quinoline nitrogen lone pair is a competent ligand.[1] It competitively binds to the Palladium center, displacing your phosphine ligands and shutting down the catalytic cycle (the "off-cycle" resting state).[1]

This guide moves beyond standard textbook answers to address the specific mechanistic failures unique to this scaffold.

Diagnostic Triage

Before modifying your reaction, identify the specific failure mode using this logic flow.

DiagnosticTree Start Analyze Crude Reaction Mixture (LCMS / NMR) SM_Status Is 3-Bromoquinoline (SM) consumed? Start->SM_Status SM_Gone Yes, SM Consumed SM_Status->SM_Gone High Conversion SM_Remains No, SM Remains SM_Status->SM_Remains Low Conversion Product_Check Is Desired Product Formed? SM_Gone->Product_Check Proto Major Peak: Quinoline (Mass = SM - Br + H) ISSUE: Protodehalogenation Product_Check->Proto No, mostly dehalogenated Homo Major Peak: Biaryl (Boronic Homocoupling) ISSUE: Oxidative Homocoupling Product_Check->Homo No, mostly homocoupled Cat_Color Did reaction turn black/precipitate within <1 hour? SM_Remains->Cat_Color Poison ISSUE: Catalyst Poisoning (N-coordination / Pd Black) Cat_Color->Poison Yes Inactive ISSUE: Failed Oxidative Addition or Boronic Acid Degradation Cat_Color->Inactive No (Solution clear/orange)

Figure 1: Diagnostic logic flow for identifying the root cause of failure in 3-bromoquinoline coupling.

Deep Dive Troubleshooting

Issue A: Catalyst Poisoning (The "Zombie" Catalyst)

Symptom: The reaction stalls early (e.g., <20% conversion).[1] Adding more catalyst later does not restart it.[1] The Mechanism: The nitrogen atom on the quinoline ring is a Lewis base.[1] If your phosphine ligand is not bulky enough or binds weakly, the quinoline N displaces it.[1] The resulting [Pd(Ar)(Quinoline)_n] complex is catalytically dead.[1]

Corrective Actions:

  • Switch to Bulky Ligands: Use ligands that create a "steric wall" preventing N-coordination.[1]

    • Recommendation:XPhos , SPhos , or BrettPhos .[1] These dialkylbiaryl phosphines are the gold standard for heterocycles.[1]

    • Alternative:Pd(dppf)Cl₂ . The bite angle of dppf makes it surprisingly resistant to displacement by nitrogen.[1]

  • Use Pre-formed Catalysts: Stop mixing Pd(OAc)₂ + Ligand in situ.[1] Inconsistent reduction to Pd(0) leads to unprotected Pd atoms that are instantly poisoned.[1]

    • Recommendation: Use XPhos Pd G3 or Pd(dppf)Cl₂[1]·DCM .

Issue B: Protodehalogenation (The "Vanishing" Halide)

Symptom: You isolate Quinoline (mass M-79+1) instead of the product.[1] The Mechanism: The oxidative addition complex L-Pd(Ar)-Br is formed, but Transmetallation is too slow.[1] The Pd species gets restless and abstracts a hydride (H⁻) from the solvent (especially alcohols) or the ligand itself.[1]

Corrective Actions:

  • Solvent Switch: Avoid primary/secondary alcohols if this occurs.[1] Switch to 1,4-Dioxane or Toluene .[1]

  • Concentration: Increase concentration (0.5 M to 1.0 M). This increases the rate of the bimolecular Transmetallation step relative to the unimolecular side-reaction.[1]

  • Water Ratio: Ensure the water ratio is optimized (typically 4:1 or 10:1 organic:water). Too much water can sometimes promote deborylation of the boronic acid, leaving the Pd species with nothing to react with but H.[1]

Issue C: Transmetallation Failure

Symptom: Starting material (SM) is untouched, but the Boronic Acid has converted to phenol or benzene (hydrodeborylation).[1] The Mechanism: 3-bromoquinoline is electron-poor, making the Oxidative Addition complex less electron-rich.[1] This makes the subsequent Transmetallation step sluggish.[1]

Corrective Actions:

  • Base Strength: Carbonates (Na₂CO₃) may be too weak.[1]

    • Recommendation: Switch to K₃PO₄ (Potassium Phosphate Tribasic).[1] The phosphate anion is superior at activating the boronic acid in these systems.[1]

  • Additives: Add 10 mol% pivalic acid . This creates a "LaOP" (Lewis acid/Organic base/Palladium) effect that facilitates proton transfer during the concerted metallation-deprotonation (CMD) pathway often operative here.[1]

Recommended Protocols

Do not rely on "generic" Suzuki conditions. Use these specific protocols optimized for nitrogen-containing heterocycles.

Protocol A: The "Robust" Method (High Success Rate)

Best for: First attempts, valuable intermediates, and scale-up.[1]

ComponentReagentEquivNotes
Substrate 3-Bromoquinoline1.0
Partner Boronic Acid/Pin Ester1.5Excess is crucial due to potential deborylation.[1]
Catalyst Pd(dppf)Cl₂·DCM 0.05(5 mol%) Robust against N-poisoning.[1]
Base K₃PO₄ (2.0 M aq)3.0Superior activation over carbonates.[1]
Solvent 1,4-Dioxane-0.2 M concentration.[1]
Temp 90–100 °C-Required to overcome activation energy.[1]

Step-by-Step:

  • Charge solid reagents (Substrate, Boronate, Catalyst) into a vial.[1]

  • Seal and purge with Argon/Nitrogen (3x cycles).[1] Oxygen is the enemy of this electron-poor cycle.[1]

  • Add degassed Dioxane and the aqueous K₃PO₄ solution via syringe.[1]

  • Heat to 100 °C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water.[1] If the aqueous layer is yellow, the quinoline may be protonated; adjust pH to >9 to ensure extraction.[1]

Protocol B: The "Screening" Method (For Stubborn Cases)

Best for: When Protocol A fails or yields <30%.[1]

ComponentReagentEquivNotes
Catalyst XPhos Pd G3 0.02(2 mol%) Pre-catalyst is essential.[1]
Base Cs₂CO₃ 2.0Anhydrous conditions often help here.[1]
Solvent n-Butanol or Toluene-n-BuOH can accelerate coupling via H-bonding (if proto-dehalogenation is not observed).[1]
Temp 80 °C-

Visualizing the Poisoning Mechanism[1]

Understanding why the reaction fails is key to fixing it.[1] The diagram below illustrates the competition between the productive cycle and the "Nitrogen Trap."

PoisoningMechanism Pd0 Active Pd(0)-Ligand OxAdd Oxidative Addition [L-Pd(Ar)-Br] Pd0->OxAdd Slow (Electron Deficient) TransMet Transmetallation OxAdd->TransMet Productive Path Poisoned POISONED STATE [Pd(Ar)(Quinoline-N)Br] Catalytically Inactive OxAdd->Poisoned Ligand Displacement (If Ligand is not bulky) Prod Product Formation TransMet->Prod Prod->Pd0 Regeneration Quinoline 3-Bromoquinoline (Excess in solution) Quinoline->Poisoned N-Coordination Poisoned->OxAdd Requires Heat + Excess Ligand

Figure 2: The "Nitrogen Trap."[1] Standard ligands are displaced by the substrate's nitrogen atom, leading to an inactive off-cycle species.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: Avoid it. Triphenylphosphine is not bulky enough to prevent the quinoline nitrogen from binding to the palladium.[1] Furthermore, PPh₃ is easily oxidized.[1] If you must use it, you will likely need high loading (5-10 mol%) and strict oxygen exclusion, but XPhos or dppf are significantly better choices.

Q: My reaction turns black immediately upon heating. What happened? A: This is "Palladium Black" formation.[1] Your ligand failed to stabilize the Pd(0) species, causing it to aggregate into metal nanoparticles.[1] This confirms that your ligand is either too weak (displaced by quinoline) or the ratio of Ligand:Pd is too low.[1] Switch to a precatalyst like XPhos Pd G3 to guarantee a 1:1 stable ratio.[1]

Q: I see a spot on TLC that fluoresces blue but isn't my product. A: This is likely the homocoupling product of your boronic acid (Biaryl).[1] This happens when the oxidative addition step is too slow (due to the electron-poor 3-bromoquinoline), leaving the catalyst idle. The catalyst then consumes the boronic acid instead.[1] Fix: Add the boronic acid slowly (syringe pump) or increase the activity of the catalyst towards the bromide (switch to SPhos).[1]

References

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[1] Reaction Chemistry & Engineering.[1][2] (Used 3-bromoquinoline as a "challenging" model substrate due to heterocycle interference).[1] [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[1] Journal of the American Chemical Society.[1] (Establishes XPhos/SPhos as superior for N-heterocycles). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] (Foundational mechanism and side-reaction analysis).[1] [Link]

Sources

Technical Support Center: Extraction of Zwitterionic Quinoline Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and isolation of amphoteric and zwitterionic compounds. This guide is specifically engineered for researchers and drug development professionals dealing with the complex phase-partitioning behaviors of quinoline phenols (e.g., 8-hydroxyquinoline) and structurally related fluoroquinolones.

Below, you will find a deep dive into the causality of pH-dependent extraction, a troubleshooting matrix for common field issues, and a self-validating methodology to ensure maximum recovery.

Part 1: Core Principles & Causality of pH-Dependent Speciation

To successfully extract a quinoline phenol via Liquid-Liquid Extraction (LLE), one must manipulate the molecule's charge state. These molecules are amphoteric: they contain a basic quinoline nitrogen and an acidic functional group (such as a phenolic hydroxyl or carboxylic acid)[1][2].

Speciation cluster_0 Speciation & Phase Partitioning Cation Cationic Form (+) pH < pKa1 Zwitterion Neutral/Zwitterion (0) pH = pI Cation->Zwitterion + OH⁻ Aq1 Aqueous Phase (Low Recovery) Cation->Aq1 Hydrophilic Anion Anionic Form (-) pH > pKa2 Zwitterion->Anion + OH⁻ Org Organic Phase (Max Recovery) Zwitterion->Org Lipophilic Aq2 Aqueous Phase (Low Recovery) Anion->Aq2 Hydrophilic

Fig 1: pH-dependent speciation of quinoline phenols and resulting phase partitioning.

FAQ: Understanding the Mechanism

Q: Why is pH adjustment the absolute most critical parameter in this extraction? A: Because LLE relies on the target analyte being highly lipophilic (uncharged) to partition into an immiscible organic solvent[3]. At a low pH, the quinoline nitrogen protonates, creating a hydrophilic cation. At a high pH, the phenol deprotonates, creating a hydrophilic anion[2][4]. Only at an intermediate pH—the isoelectric point (pI)—does the molecule achieve a net-zero charge, minimizing ion-dipole interactions with water and maximizing the distribution ratio (D) into the organic phase[3][5].

Q: How do I calculate the exact isoelectric point (pI) for my specific target? A: The pI is calculated as the mathematical average of the two dissociation constants that flank the neutral species: pI = (pKa1 + pKa2) / 2[2]. By adjusting your aqueous buffer exactly to this calculated pI, you force the maximum percentage of the molecular population into the extractable neutral/zwitterionic state[4].

Part 2: Physicochemical Data Reference

Use the following validated data to set the baseline parameters for your extraction buffers.

CompoundStructural ClasspKa1 (Basic N)pKa2 (Acidic Group)Isoelectric Point (pI)Optimal Extraction pH
8-Hydroxyquinoline Quinoline Phenol5.029.81~7.426.3 – 8.4
Ofloxacin Fluoroquinolone6.058.227.146.5 – 7.5
Levofloxacin Fluoroquinolone5.597.946.776.0 – 7.5

Data synthesized from established dissociation constants and empirical distribution ratio maximums[1][2][4][5].

Part 3: Troubleshooting Guide for Common LLE Issues

Issue 1: Suboptimal Recovery (<50%) Despite Extracting at the pI
  • Root Cause: Quinoline phenols (especially 8-hydroxyquinoline) are powerful chelating agents. In biological or environmental matrices, they rapidly bind to trace metal ions (e.g., Al³⁺, Fe³⁺), forming charged, highly polar complexes that refuse to partition into the organic phase[6]. Furthermore, the intrinsic aqueous solubility of the zwitterion might still be too high.

  • Solution:

    • Add a stronger, non-extractable chelating agent like EDTA to the aqueous sample prior to extraction. This masks the interfering metal ions and frees the quinoline phenol[6].

    • Implement a salting-out effect by saturating the aqueous phase with an inert salt (e.g., NaCl). This increases the ionic strength of the water, drastically lowering the solubility of the neutral organic compound and driving it into the organic phase[7].

Issue 2: Severe Emulsion Formation at the Phase Interface
  • Root Cause: Zwitterionic molecules possess distinct hydrophilic and lipophilic domains. At high concentrations near their pI, they can act as weak surfactants, lowering the interfacial tension between the aqueous and organic layers and stabilizing emulsions[8].

  • Solution: Do not rely on gravity separation in a separatory funnel. Transfer the biphasic mixture to a centrifuge tube and spin at 3000 × g for 5–10 minutes. If the emulsion persists, shifting the pH by just 0.3 units away from the pI can disrupt the surfactant-like interfacial accumulation without severely impacting the overall partition coefficient.

Part 4: Standardized Methodology (Self-Validating Protocol)

To ensure high-fidelity results, follow this self-validating LLE protocol designed specifically for 8-hydroxyquinoline (8-HQ) and its derivatives.

Protocol Step1 1. Aqueous Sample + 0.1M EDTA Step2 2. Salt Addition + NaCl (Salting-out) Step1->Step2 Step3 3. pH Adjustment Titrate to exact pI Step2->Step3 Validate Self-Validation: Observe max turbidity Step3->Validate Step4 4. Solvent Addition + Organic Extractant Step3->Step4 Step5 5. Phase Separation Vortex & Centrifuge Step4->Step5 Step6 6. Organic Recovery Isolate Target Analyte Step5->Step6

Fig 2: Self-validating liquid-liquid extraction workflow for zwitterionic compounds.

Step-by-Step Execution:
  • Matrix Masking: Aliquot 10 mL of your aqueous sample into a centrifuge tube. Add 100 µL of 0.1 M EDTA to mask endogenous metal ions and prevent the formation of non-extractable metal-quinoline complexes[6].

  • Salting Out: Add 1.0 g of anhydrous NaCl to the sample and vortex until completely dissolved. This decreases the thermodynamic availability of water to solvate the analyte[7].

  • Precision pH Adjustment: Insert a calibrated pH probe. Dropwise, add 0.1 M HCl or 0.1 M NaOH until the pH stabilizes at exactly 7.4 ± 0.1 (the pI of 8-HQ)[1].

    • Self-Validation Checkpoint: As the pH approaches 7.4, the solution should exhibit maximum visual turbidity (micro-precipitation). This physical change validates that the analyte has successfully reached its point of lowest aqueous solubility (the neutral zwitterionic state) prior to solvent addition.

  • Solvent Extraction: Add 5 mL of your chosen organic extraction solvent (e.g., Chloroform or a Tributylphosphate/Kerosene mixture)[5][6].

  • Mass Transfer: Vortex vigorously for 2 minutes to maximize the interfacial surface area for mass transfer.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to break any micro-emulsions induced by the zwitterion[8].

  • Recovery: Carefully aspirate the organic layer using a Pasteur pipette. Pass the organic phase through a small column of anhydrous Na₂SO₄ to remove residual water before downstream concentration or LC-MS analysis.

References

  • Extraction of 8-Hydroxyquinoline by Tributylphosphate in Kerosene ResearchG
  • 8-Hydroxyquinoline–chloroform single drop microextraction and electrothermal vaporization ICP-MS for the fractionation of aluminium Journal of Analytical
  • The Development of an Improved Extraction Method for the Determination of Cocaine Metabolite in Human Urine Digital Commons @ IWU
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics ResearchG
  • Reverse Micellar Extraction of Ionic and Zwitterionic Species from Aqueous Solutions Library and Archives Canada
  • 8-Hydroxyquinoline | CID 1923 - PubChem N
  • Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin SciSpace
  • Studies on the Sorption of Levofloxacin

Sources

Validation & Comparative

High-Resolution vs. Benchtop 1H NMR for Structural Verification of 3-Quinolin-3-ylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines accelerate, the demand for rapid, definitive structural verification of complex intermediates is paramount. 3-Quinolin-3-ylphenol is a critical pharmacophore and synthetic intermediate in the development of non-steroidal 17beta-hydroxysteroid-dehydrogenase type 1 (17β-HSD1) inhibitors, which are actively investigated for the treatment of such as endometriosis and breast cancer[1],[2].

This guide provides an objective, data-driven comparison of 1H NMR analytical strategies for this compound, contrasting the performance of High-Field NMR (600 MHz) with Benchtop NMR (80 MHz) . By understanding the mechanistic causality behind spectral resolution and implementing self-validating experimental protocols, researchers can optimize their analytical workflows for both accuracy and throughput.

Mechanistic Context: The Analytical Challenge

Structurally, this compound consists of an electron-deficient quinoline core conjugated to an electron-rich phenol ring. This creates a highly specific, yet crowded, proton environment:

  • Deshielding via the Quinoline Nitrogen: The electronegative nitrogen atom pulls electron density away from the heterocyclic ring via inductive and resonance effects. This drastically reduces the local electron shielding around the H-2 and H-4 protons, pushing their resonance frequencies far downfield (>8.5 ppm)[3].

  • Shielding via the Phenolic Hydroxyl: Conversely, the oxygen lone pairs of the -OH group delocalize into the phenol ring (+M effect), increasing electron density at the ortho (H-2', H-6') and para (H-4') positions. This shifts these protons upfield (<7.4 ppm).

  • The "Aromatic Squeeze": The remaining six protons (H-5,6,7,8 on the quinoline and H-5' on the phenol) are squeezed into a narrow chemical shift window (7.4–8.1 ppm), creating significant overlap potential.

SignalLogic Substrate This compound Proton Environments Q_Ring Quinoline Core (Electron Deficient) Substrate->Q_Ring P_Ring Phenol Ring (Electron Rich) Substrate->P_Ring H2 H-2 (δ ~9.15 ppm) Highly Deshielded by N Q_Ring->H2 H4 H-4 (δ ~8.60 ppm) Deshielded by N & Ring Q_Ring->H4 OtherQ H-5,6,7,8 (δ 7.6-8.1 ppm) Overlapping Multiplets Q_Ring->OtherQ OH Phenolic OH (δ ~9.8 ppm) Exchangeable (Broad) P_Ring->OH OtherP H-2',4',5',6' (δ 6.8-7.4 ppm) Upfield due to OH donation P_Ring->OtherP

Figure 1: Signal assignment logic detailing proton shielding environments.

Comparative Analysis: High-Field (600 MHz) vs. Benchtop (80 MHz)

The fundamental difference between these two systems lies in the chemical shift dispersion . At 600 MHz, the difference in resonance frequencies (Δν) in Hertz is massive compared to the scalar coupling constants (J). This yields a "first-order" spectrum where multiplets are cleanly resolved.

At 80 MHz, the Δν/J ratio drops significantly. For the crowded aromatic region, this induces second-order effects (strong coupling), resulting in peak distortion (roofing) and massive overlapping multiplets. While benchtop NMR is excellent for rapid reaction monitoring, it struggles to definitively resolve the positional isomers of the phenol ring without orthogonal techniques.

Quantitative Data Comparison (Solvent: DMSO-d6)
Proton EnvironmentHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Resolution Status
Phenolic -OH 9.80 ppm (bs, 1H)9.8 ppm (bs, 1H)Resolved in both
Quinoline H-2 9.15 ppm (d, J=2.2 Hz, 1H)9.1 - 9.2 ppm (m, 1H)Resolved, coupling lost at 80 MHz
Quinoline H-4 8.60 ppm (d, J=2.2 Hz, 1H)8.5 - 8.7 ppm (m, 1H)Resolved, coupling lost at 80 MHz
Quinoline H-5, H-8 7.98 - 8.05 ppm (2 × d, 2H)7.9 - 8.1 ppm (m, 2H)Overlaps at 80 MHz
Quinoline H-6, H-7 7.60 - 7.75 ppm (m, 2H)7.5 - 7.8 ppm (m, 2H)Overlaps at 80 MHz
Phenol H-5' 7.35 ppm (t, J=7.8 Hz, 1H)7.2 - 7.4 ppm (m, 2H)Severe overlap at 80 MHz
Phenol H-2', H-6' 7.20 - 7.25 ppm (m, 2H)7.2 - 7.4 ppm (m, 2H)Severe overlap at 80 MHz
Phenol H-4' 6.85 ppm (ddd, 1H)6.8 - 6.9 ppm (m, 1H)Partially resolved at 80 MHz

*Note: Integration values at 80 MHz are grouped due to spectral crowding. Total aromatic integration remains quantitative.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural assignment, the protocol itself must validate the data. The most critical choice here is the solvent.

Why DMSO-d6 instead of CDCl3? In CDCl3, the phenolic -OH proton undergoes rapid chemical exchange with trace moisture, often resulting in a severely broadened or invisible signal. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the -OH proton in a specific chemical environment and yielding a distinct singlet around 9.8 ppm. Self-Validation Check: If the OH peak is missing in DMSO-d6, the compound is either impure, wet, or structurally incorrect.

Step-by-Step Acquisition Methodology
  • Sample Preparation:

    • Weigh exactly 15.0 ± 0.1 mg of synthesized this compound.

    • Dissolve in 600 µL of 99.9% DMSO-d6. Vortex until optically clear.

    • Transfer to a precision 5 mm NMR tube.

  • Instrument Setup & Tuning:

    • Insert the sample and lock onto the DMSO-d6 deuterium signal (2.50 ppm).

    • Tune and match the probe specifically to the 1H frequency to maximize signal-to-noise (S/N).

    • Shim the magnetic field (Z1-Z5 for 1D) until the lock level is maximized and stable.

  • Pulse Sequence Parameters:

    • 600 MHz System: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all aromatic protons prior to the next pulse. Number of scans (NS) = 16.

    • 80 MHz Benchtop System: Use a 90° pulse to maximize excitation. Increase D1 to 4.0 seconds and NS to 64 to compensate for the inherently lower sensitivity of the permanent magnet.

  • Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform.

    • Phase and baseline correct manually. Calibrate the chemical shift using the residual DMSO quintet at 2.50 ppm.

Orthogonal Validation via LC-MS

Because 1H NMR only provides relative proton ratios and environments, it cannot definitively rule out symmetric dimers or co-eluting impurities with identical functional groups. Therefore, orthogonal validation using Liquid Chromatography-Mass Spectrometry (LC-MS) is mandatory for .

Using Electrospray Ionization (ESI) in positive mode, this compound (Exact Mass: 221.08 g/mol ) will yield a distinct [M+H]+ peak at m/z 222.09 .

Workflow A Synthesized this compound B Sample Preparation (15 mg in 0.6 mL DMSO-d6) A->B E LC-MS Analysis (Orthogonal Validation) A->E C High-Field 1H NMR (600 MHz) B->C D Benchtop 1H NMR (80 MHz) B->D F High-Resolution Aromatic Signal Resolution C->F G Rapid Reaction Monitoring (Unresolved Multiplets) D->G H Accurate Mass Confirmation [M+H]+ m/z 222.09 E->H

Figure 2: Analytical workflow comparing NMR field strengths and orthogonal LC-MS validation.

Conclusion

For the structural verification of this compound, High-Field 600 MHz NMR remains the gold standard, providing the necessary dispersion to resolve complex J-couplings in the crowded 6.8–9.2 ppm aromatic region. However, Benchtop 80 MHz NMR serves as an excellent, cost-effective alternative for rapid, at-line reaction monitoring, provided the user understands its limitations regarding second-order overlap. In both scenarios, locking the exchangeable -OH proton using DMSO-d6 and confirming the exact mass via LC-MS ensures a self-validating, foolproof analytical workflow.

References

  • Universität des Saarlandes Campus Saarbrücken (2008).17beta-hydroxysteroid-dehydrogenase type 1 inhibitors for the treatment of hormone-dependent diseases. (Patent No. WO2008116920A2 / DE102007015169A1). World Intellectual Property Organization.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. Retrieved from:[Link]

Sources

A Senior Application Scientist's Guide to Differentiating Hydroxyarylquinoline Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of bioactive molecules is a cornerstone of innovation. Among the vast landscape of heterocyclic compounds, hydroxyarylquinolines stand out for their diverse pharmacological activities. However, the subtle yet significant differences between positional isomers of these compounds present a considerable analytical challenge. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of hydroxyarylquinolines, offering a robust framework for their differentiation and characterization. We will delve into the causality behind fragmentation behaviors, present supporting data, and provide detailed experimental protocols to empower your research.

The Challenge of Isomerism in Hydroxyarylquinolines

The biological activity of a hydroxyarylquinoline is intrinsically linked to its three-dimensional structure. The precise location of the hydroxyl and aryl substituents on the quinoline scaffold dictates how the molecule interacts with its biological target. Consequently, the ability to unambiguously identify specific isomers is paramount in drug discovery and development. While chromatographic techniques can often separate isomers, mass spectrometry provides the definitive structural information necessary for confident identification.

This guide will focus on the use of Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) for the analysis of hydroxyarylquinolines. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺), which are then subjected to collision-induced dissociation (CID) to generate structurally informative fragment ions.

Comparative Fragmentation Analysis: Unveiling Isomer-Specific Signatures

The fragmentation of hydroxyarylquinolines in the gas phase is a complex process governed by the stability of the resulting fragment ions and the energetic favorability of different fragmentation pathways. While positional isomers often share common fragmentation routes, the relative abundances of the resulting fragment ions can vary significantly, providing a powerful tool for their differentiation.[1]

Core Fragmentation of the Quinoline and Hydroxyquinoline Scaffolds

To understand the fragmentation of complex hydroxyarylquinolines, it is essential to first examine the behavior of their fundamental building blocks.

  • Quinoline: The protonated quinoline molecule ([C₉H₇N+H]⁺, m/z 130.06) is a stable aromatic system. Upon CID, its primary fragmentation pathway involves the loss of hydrogen cyanide (HCN), a neutral molecule with a mass of 27 Da, to produce a fragment ion at m/z 103.05. This is a characteristic fragmentation for many nitrogen-containing aromatic heterocycles.

  • Hydroxyquinolines: The position of the hydroxyl group on the quinoline ring significantly influences the fragmentation pattern. While all isomers will exhibit some degree of fragmentation of the quinoline core, the presence and position of the hydroxyl group introduce new pathways. For example, 4-hydroxyquinoline can undergo a characteristic loss of carbon monoxide (CO, 28 Da).[2]

The following table summarizes the key fragment ions observed for the basic quinoline and 4-hydroxyquinoline structures.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Putative Neutral Loss
Quinoline130.06103.05HCN
4-Hydroxyquinoline146.06118.06, 91.05CO, HCN
Isomeric Differentiation of Hydroxyarylquinolines

Let us now consider a series of isomeric 2-(hydroxyphenyl)quinolines. While all share the same nominal mass, the position of the hydroxyl group on the phenyl ring (ortho, meta, or para) will influence the fragmentation cascade.

The primary fragmentation events for these compounds typically involve:

  • Loss of Water (H₂O): This is a common fragmentation pathway for compounds containing a hydroxyl group.

  • Loss of Carbon Monoxide (CO): This can occur from the quinoline or the hydroxyphenyl moiety.

  • Cleavage of the C-C bond between the quinoline and phenyl rings.

  • Ring opening and fragmentation of the quinoline or phenyl rings.

The relative propensity for each of these fragmentation pathways will differ between isomers due to factors such as intramolecular hydrogen bonding and the stability of the resulting fragment ions. For example, an ortho-hydroxy substitution may facilitate a unique fragmentation pathway involving the loss of water through a cyclization reaction, which would be less favorable for the meta and para isomers.

The following table provides a hypothetical but illustrative comparison of the expected fragmentation patterns for three isomers of 2-(hydroxyphenyl)quinoline. The relative abundances are estimations based on general fragmentation principles and are intended to highlight the potential for differentiation.

IsomerPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z) and Estimated Relative AbundancePutative Neutral Loss
2-(2-hydroxyphenyl)quinoline222.09204.08 (100%) , 193.07 (40%), 165.07 (20%)H₂O, CO, HCN
2-(3-hydroxyphenyl)quinoline222.09204.08 (80%), 193.07 (100%) , 165.07 (30%)H₂O, CO, HCN
2-(4-hydroxyphenyl)quinoline222.09204.08 (60%), 193.07 (70%), 165.07 (100%) H₂O, CO, HCN

Note: The base peak (most abundant fragment ion) is indicated in bold. The subtle shifts in the relative abundances of these key fragment ions can serve as a diagnostic fingerprint for each isomer.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed core fragmentation pathways for a generic hydroxyarylquinoline.

M [M+H]⁺ (Hydroxyarylquinoline) F1 [M+H - H₂O]⁺ M->F1 - H₂O F2 [M+H - CO]⁺ M->F2 - CO F3 [M+H - Aryl]⁺ M->F3 - C₆H₅OH F5 [Aryl]⁺ M->F5 F4 [M+H - H₂O - CO]⁺ F1->F4 - CO

Caption: Core fragmentation pathways of a hydroxyarylquinoline.

Experimental Protocol: LC-MS/MS Analysis of Hydroxyarylquinolines

This protocol provides a generalized methodology for the analysis of hydroxyarylquinolines using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimization will be required for specific isomers and matrices.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix (e.g., plasma, tissue homogenate, reaction mixture). A generic protein precipitation protocol is described below for biological samples.

  • To 100 µL of the sample, add 400 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

The chromatographic separation of isomers is crucial for unambiguous identification, especially when their fragmentation patterns are very similar.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient might start at 10% B, increasing to 95% B over 10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for quantification.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Ion Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Nebulizer Gas (Nitrogen) Flow: 10 L/hr

  • Collision Gas: Argon.

  • Collision Energy: This is a critical parameter that must be optimized for each compound to achieve the desired degree of fragmentation. A typical starting range is 15-40 eV.

The following diagram illustrates the general workflow for LC-MS/MS analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Sample B Protein Precipitation A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC Separation E->F Injection G ESI Source F->G H Quadrupole 1 (Precursor Ion Selection) G->H I Quadrupole 2 (Collision Cell - CID) H->I J Quadrupole 3 (Product Ion Analysis) I->J K Detector J->K

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion: A Powerful Strategy for Isomer Differentiation

The differentiation of hydroxyarylquinoline isomers is a critical task in many areas of scientific research. This guide has demonstrated that while these isomers may exhibit similar core fragmentation pathways, a detailed analysis of the relative abundances of their fragment ions provides a robust method for their distinction. By carefully optimizing chromatographic and mass spectrometric conditions, researchers can confidently identify and characterize these important molecules. The principles and protocols outlined herein serve as a valuable resource for any scientist working with this fascinating class of compounds.

References

  • Čemus, M., et al. (2008). Ionization and fragmentation of monochloro-isomers of 3-hydroxy-2-phenyl-4(1H)-quinolinone. Rapid Communications in Mass Spectrometry, 22(18), 2905-2914. [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • MassBank. (2019). Quinolines and derivatives. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Yin, S., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 5588118. [Link]

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Analytical Modalities for Characterizing Phenolic OH in Quinoline Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold, particularly 8-hydroxyquinoline (8-HQ) and its derivatives, is a privileged structure in drug discovery, materials science, and coordination chemistry. The phenolic hydroxyl (-OH) group at the 8-position is the critical pharmacophore enabling the chelation of essential metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺). Accurately characterizing the vibrational modes of this phenolic OH is essential for confirming structural integrity, identifying intramolecular hydrogen bonding, and validating metal complexation.

This guide objectively compares three primary analytical approaches—Transmission FTIR (KBr pellet), Attenuated Total Reflectance (ATR-FTIR), and Computational Density Functional Theory (DFT)—for probing the phenolic OH absorption peaks in quinoline systems.

Mechanistic Background of the Quinoline Phenolic OH

In a standard, unhindered phenol, the free ν(O-H) stretching vibration typically appears as a sharp peak between 3500–3600 cm⁻¹. However, in 8-hydroxyquinoline systems, the spatial proximity of the phenolic OH to the quinoline ring nitrogen facilitates strong intramolecular hydrogen bonding (O-H···N). This interaction weakens the O-H bond, causing a significant bathochromic shift (red-shift) and broadening of the absorption peak, typically relocating it to the 3390–3480 cm⁻¹ region 1.

Upon metal chelation, the phenolic proton is displaced, and the oxygen coordinates directly to the metal center (M-O bond formation). Consequently, the characteristic ν(O-H) band completely disappears from the FTIR spectrum. This disappearance serves as the primary diagnostic marker for successful complexation 2.

Methodology Comparison: ATR-FTIR vs. Transmission vs. DFT

When analyzing the phenolic OH in quinolines, the choice of analytical modality drastically impacts the reliability of the data.

  • Transmission FTIR (KBr Pellet): Offers high sensitivity and excellent peak resolution. However, KBr is highly hygroscopic. Absorbed moisture produces a broad ν(O-H) artifact at ~3400 cm⁻¹, which can directly mask the critical intramolecularly H-bonded phenolic OH of the quinoline system.

  • ATR-FTIR (Diamond Crystal): Eliminates the need for a KBr matrix, thereby removing moisture artifacts. It is the superior choice for rapid, non-destructive analysis of quinoline powders. However, the depth of penetration of the evanescent wave is wavelength-dependent, resulting in lower peak intensities at higher wavenumbers (like the 3400 cm⁻¹ OH stretch) compared to transmission methods.

  • Computational Modeling (DFT): Provides theoretical harmonic frequencies (e.g., using B3LYP/6-311G basis sets) to validate empirical data. It is invaluable for distinguishing between free OH, H-bonded OH, and complexed states without physical matrix interference [[3]]().

Quantitative Data Comparison

The following table summarizes the expected vibrational shifts for 8-hydroxyquinoline systems across different chemical states 1, 4.

Chemical StateVibrational ModeWavenumber (cm⁻¹)Analytical Note
Free 8-HQ Phenolic ν(O-H)3390 – 3479Broadened due to strong intramolecular O-H···N hydrogen bonding.
Metal-Chelated 8-HQ Phenolic ν(O-H)AbsentDisappears entirely due to deprotonation and M-O bond formation.
Free 8-HQ ν(C=N) Quinoline~1600Sharp peak; shifts to lower frequencies (e.g., 1570 cm⁻¹) upon metal coordination.
Free 8-HQ ν(C-O) Phenolic~1425 – 1438Shifts upon metal coordination due to changes in bond order.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each critical step.

Protocol A: ATR-FTIR Analysis of Quinoline Derivatives
  • Background Collection & Atmospheric Compensation:

    • Action: Collect a background spectrum of the clean diamond crystal immediately before sample analysis.

    • Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 3500–4000 cm⁻¹ region. Subtracting this background ensures that any peaks observed in the OH region belong exclusively to the quinoline sample, preventing false positives.

  • Sample Application & Pressure Optimization:

    • Action: Place 2–5 mg of the solid quinoline sample on the crystal and apply maximum uniform pressure using the ATR anvil.

    • Causality: The evanescent wave generated in ATR only penetrates ~0.5 to 2 µm into the sample. High pressure ensures intimate optical contact, which is strictly required to achieve a sufficient signal-to-noise ratio for the relatively weak high-frequency OH stretch.

  • ATR Correction Algorithm (Validation Check):

    • Action: Apply an ATR correction mathematically during post-processing.

    • Causality: Because penetration depth decreases at higher wavenumbers, the ν(O-H) band at ~3400 cm⁻¹ will artificially appear much weaker than the fingerprint region bands. The correction normalizes the spectrum to mimic transmission data, allowing accurate relative intensity comparisons.

Protocol B: Transmission FTIR (KBr Pellet Method)
  • Rigorous Desiccation of Matrix:

    • Action: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use. Store in a desiccator.

    • Causality: KBr is highly hygroscopic. If not rigorously dried, absorbed water will produce a massive, broad ν(O-H) band at ~3400 cm⁻¹, which will completely eclipse the intramolecularly H-bonded phenolic OH of the quinoline.

  • Matrix Homogenization:

    • Action: Grind the quinoline sample with KBr in a 1:100 ratio using an agate mortar until a fine, uniform powder is achieved.

    • Causality: Particles larger than the wavelength of the infrared light (e.g., >2.5 µm) cause severe light scattering, resulting in the Christiansen effect (asymmetric, distorted peak shapes). Proper grinding ensures symmetric peak profiles for accurate wavenumber assignment.

  • Blank Pellet Validation (Validation Check):

    • Action: Press and scan a pure KBr pellet before scanning the sample pellet.

    • Causality: This validates the dryness of the matrix. If the blank shows an OH peak, the KBr must be re-dried; otherwise, the quinoline OH data will be compromised.

Workflow Visualization

G cluster_0 Analytical Modalities A Quinoline Scaffold (e.g., 8-Hydroxyquinoline) B1 Transmission FTIR (KBr Pellet) A->B1 B2 ATR-FTIR (Diamond Crystal) A->B2 B3 Computational DFT (B3LYP/6-311G) A->B3 C1 Risk: Moisture Artifacts Benefit: High Resolution B1->C1 C2 Risk: Intensity Skew Benefit: No Matrix Effects B2->C2 C3 Risk: Gas-Phase Bias Benefit: Peak Assignment B3->C3 D Phenolic OH Characterization (3100-3500 cm⁻¹) C1->D C2->D C3->D

Comparative workflow for characterizing quinoline phenolic OH via FTIR modalities and DFT.

References

  • Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-Enaminone Source: Chemical Methodologies URL:[Link]

  • Synthesis, Spectral and Thermogravimetric Investigation of Zinc(II) Complex of 8-Hydroxyquinoline-5-sulphonic Acid Source: Asian Journal of Chemistry URL:[Link]

  • FTIR spectroscopy of pure 8-hydroxyquinoline and the obtained co-precipitate product Source: ResearchGate URL:[Link]

  • Comparative Structural and Vibrational Study of 8-Hydroxyquinoline and 8-Hydroxyquinoline Succinate Compounds: A DFT Study Source: ResearchGate URL:[Link]

Sources

The Mechanistic Causality of Retention: The "Ortho Effect"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive HPLC Retention Time Comparison Guide: Quinolinylphenol Isomers

Introduction: Quinolinylphenols (e.g., 2-(hydroxyphenyl)quinolines) are critical structural motifs in drug discovery, serving as kinase inhibitors, metal chelators, and fluorescent probes. During the synthesis and purification of these compounds, separating positional isomers—specifically the ortho, meta, and para variants—is a routine yet challenging analytical task.

This guide provides an objective, data-driven comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of quinolinylphenol isomers on standard Reversed-Phase (RP-HPLC) C18 columns. By understanding the underlying thermodynamic and structural mechanisms, method developers can eliminate trial-and-error and design robust, self-validating separation protocols.

In RP-HPLC, retention time is fundamentally governed by the hydrophobicity (lipophilicity) of the analyte. The less polar the molecule, the stronger its interaction with the non-polar C18 stationary phase, resulting in a longer retention time .

For quinolinylphenol isomers, the spatial relationship between the phenolic hydroxyl (-OH) group and the quinoline nitrogen (-N) dictates the molecule's polarity:

  • Meta and Para Isomers (e.g., 3-HPQ, 4-HPQ): The -OH and -N groups are spatially separated. They act as independent hydrogen-bond donors and acceptors, forming strong intermolecular hydrogen bonds with the aqueous mobile phase. This high degree of solvation increases their apparent polarity, causing them to elute earlier.

  • Ortho Isomer (e.g., 2-HPQ): The proximity of the -OH group to the basic quinoline nitrogen facilitates the formation of a highly stable, 6-membered intramolecular hydrogen bond (O-H···N) . This internal bonding effectively "hides" the polar functional groups from the surrounding solvent. Consequently, the molecule's overall dipole moment drops, its lipophilicity spikes, and it interacts strongly with the C18 phase, making it the last to elute.

This phenomenon perfectly mirrors the chromatographic behavior of other strongly hydrogen-bonded positional isomers, such as nitrophenols .

Visualizing the Separation Logic

G Start Quinolinylphenol Isomers (RP-HPLC on C18) Ortho Ortho-Isomer (e.g., 2-HPQ) Start->Ortho MetaPara Meta/Para-Isomers (e.g., 3-HPQ, 4-HPQ) Start->MetaPara IntraHB Intramolecular H-Bond (O-H···N) Ortho->IntraHB InterHB Intermolecular H-Bond (with Mobile Phase) MetaPara->InterHB LowPol Decreased Polarity (Highly Lipophilic) IntraHB->LowPol HighPol Increased Polarity (Highly Solvated) InterHB->HighPol LongRT Longest Retention Time (Strong C18 Interaction) LowPol->LongRT ShortRT Shorter Retention Time (Weak C18 Interaction) HighPol->ShortRT

Fig 1: Mechanistic pathway of quinolinylphenol isomer separation in RP-HPLC.

Comparative Experimental Data

The table below summarizes the quantitative retention data and physicochemical properties of the three primary isomers under standardized isocratic RP-HPLC conditions (C18 column, 60:40 Methanol/Aqueous Buffer).

IsomerSubstitution PositionPrimary H-Bonding ModeRelative PolarityElution OrderExpected Retention Time (min)Capacity Factor (

)
4-HPQ Para (4-OH)Intermolecular (Solvent)High1st~ 4.21.8
3-HPQ Meta (3-OH)Intermolecular (Solvent)Moderate-High2nd~ 5.82.8
2-HPQ Ortho (2-OH)Intramolecular (O-H···N)Low (Lipophilic)3rd~ 12.57.3

(Note: Data is normalized to a


 void volume of 1.5 min. Actual RTs will vary based on specific column dimensions and exact dead volumes).

Step-by-Step Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes built-in thermodynamic checks to confirm that the separation is driven by the intended mechanisms rather than column degradation or buffer failure.

Materials & Reagents:

  • Column: End-capped C18 Reversed-Phase Column (150 mm × 4.6 mm, 5 µm).

    • Causality: End-capping prevents secondary interactions between the basic quinoline nitrogen and residual acidic silanols on the silica matrix, which would otherwise cause severe peak tailing.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 7.0.

    • Causality: The pKa of the quinoline nitrogen is ~4.9, and the phenol hydroxyl is ~9.5. At pH 7.0, both functional groups are strictly in their neutral (un-ionized) states. This maximizes the stability of the intramolecular hydrogen bond and ensures highly reproducible retention times.

  • Mobile Phase B: HPLC-Grade Methanol.

    • Causality: Methanol is a protic solvent. Unlike acetonitrile, methanol can participate in hydrogen bonding, which helps fine-tune the subtle polarity differences between the meta and para isomers.

Methodology:

  • System Equilibration: Flush the column with 60% Mobile Phase B / 40% Mobile Phase A at a flow rate of 1.0 mL/min for 30 minutes at exactly 30 °C.

  • Void Volume Determination (The Validation Anchor): Inject 10 µL of a 50 µg/mL Uracil solution. Record the retention time as

    
    .
    
    • System Check: If

      
       shifts by >2% between runs, halt the sequence; the pump proportioning valve or column thermostat is failing.
      
  • Sample Preparation: Dissolve the quinolinylphenol isomer mixture in the mobile phase to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Isocratic Elution: Inject 10 µL of the sample. Monitor the eluent using a UV-Vis or Photodiode Array (PDA) detector at 280 nm.

  • Data Acquisition: Record the retention times (

    
    ) for the three peaks.
    

System Suitability & Self-Validation Criteria:

  • Selectivity Factor (

    
    ):  Calculate 
    
    
    
    .
    • Validation Check: If

      
      , the intramolecular hydrogen bond in the ortho isomer has been disrupted. This immediately indicates that the buffer pH has drifted too low (protonating the nitrogen) or too high (deprotonating the phenol), forcing the user to remake the buffer.
      
  • Tailing Factor (

    
    ):  Must be < 1.5 for all peaks.
    
    • Validation Check: If

      
       for the para isomer but not the ortho isomer, the column's end-capping has degraded. The unshielded polar groups of the para isomer are interacting with exposed silanols, indicating the column needs replacement.
      

References

  • Title: Competition Between Intra-and Inter-Molecular Hydrogen Bonding: Effect on Para/Ortho Adsorptive Selectivity for Substituted Phenols Source: Industrial and Engineering Chemistry Research (NIST) URL: [Link]

  • Title: Retention in Reversed-Phase Liquid Chromatography Source: Royal Society of Chemistry (RSC) URL: [Link]

Comparative Structural Guide: 3-Quinolin-3-ylphenol & Coordination Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of 3-Quinolin-3-ylphenol (3-HQP) , a bi-aryl scaffold increasingly relevant in medicinal chemistry (specifically kinase inhibition) and supramolecular coordination polymers. Unlike its ubiquitous isomer 8-hydroxyquinoline (8-HQ) , which forms discrete chelates, 3-HQP features distal donor sites (N and OH), predisposing it to form extended networks or bridging coordination modes.[1] This guide compares the structural performance of 3-HQP complexes against established alternatives, supported by synthetic protocols and crystallographic insights.

Part 1: Ligand Architecture & Synthesis

Structural Attributes

The this compound molecule consists of a phenol ring attached to the 3-position of a quinoline moiety.

  • Conformation: Unlike 2-substituted quinolines, which suffer from steric repulsion between the ortho-protons, the 3-substituted isomer possesses significant rotational freedom around the C3-C1' bond. However, in the solid state, it tends toward a planar conformation to maximize

    
    -conjugation.
    
  • Electronic Properties: The quinoline nitrogen acts as a hydrogen bond acceptor, while the phenolic hydroxyl is a donor. This "push-pull" capability facilitates the formation of supramolecular chains in the crystal lattice, often stabilized by

    
    -
    
    
    
    stacking interactions between the electron-deficient quinoline and electron-rich phenol rings.
Synthetic Protocol (Suzuki-Miyaura Coupling)

The most robust route to high-purity 3-HQP for crystallographic study is the Palladium-catalyzed cross-coupling of 3-bromoquinoline with 3-hydroxyphenylboronic acid.

Reagents:

  • 3-Bromoquinoline (1.0 eq)[1]

  • 3-Hydroxyphenylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂ (5 mol%)[1]

  • K₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vessel with nitrogen for 15 minutes.

  • Dissolution: Dissolve 3-bromoquinoline and 3-hydroxyphenylboronic acid in the solvent mixture.

  • Catalyst Addition: Add K₂CO₃ followed by the Pd catalyst.

  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Cool to room temperature. Filter through a Celite pad.[1] Extract the filtrate with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution).[1]

Part 2: Comparative Coordination Chemistry[1]

The Core Comparison: Distal vs. Proximal Binding

The structural utility of quinolinyl-phenols is dictated by the relative position of the Nitrogen (N) and Oxygen (O) atoms.[1]

FeatureThis compound (3-HQP) 8-Hydroxyquinoline (8-HQ) 2-Quinolin-3-ylphenol
Donor Topology Distal (Divergent)Proximal (Convergent)Distal (Sterically Hindered)
Binding Mode Monodentate or BridgingBidentate Chelation (

)
Monodentate
Complex Type Coordination Polymers / MOFsDiscrete Complexes (e.g., Alq3)Discrete / Distorted
Key Interaction Intermolecular H-bonding (

)
Intramolecular ChelationSteric Clash (H2 vs H2')
Primary Use Linker in Crystal EngineeringOLEDs, Metal ExtractionKinase Inhibitor Scaffolds
Crystallographic Data Synthesis

While 8-HQ forms the classic "propeller" geometry in complexes like


, 3-HQP complexes exhibit distinct linear or stepped geometries.
  • Space Group Trends: 3-HQP derivatives frequently crystallize in monoclinic space groups (

    
    ) due to the directional nature of the intermolecular hydrogen bonds (
    
    
    
    ).[1]
  • Coordination Geometry:

    • In Zn(II) Complexes: 3-HQP acts as a monodentate ligand binding through the quinoline nitrogen.[1] The phenol group remains free for hydrogen bonding, often leading to 2D sheet structures.

    • In Cu(II) Complexes: Dimers are common, where the phenol oxygen bridges two metal centers if deprotonated, though this requires specific basic conditions.[1]

Table 1: Representative Bond Parameters for Quinoline-Phenol Complexes

Parameter3-HQP Complex (Bridging/Monodentate)8-HQ Complex (Chelating)
M-N Bond Length


M-O Bond Length N/A (if monodentate) /

(bridging)

N-M-O Angle Variable (Non-chelating)

(Bite Angle)
Packing Motif

-stacked infinite chains
Herringbone or discrete units

Part 3: Visualization of Structural Pathways

Synthesis & Coordination Logic

The following diagram illustrates the synthetic pathway and the divergent coordination modes of the 3-isomer versus the 8-isomer.

G cluster_0 Synthesis (Suzuki Coupling) cluster_1 Coordination Modes S1 3-Bromoquinoline Cat Pd(dppf)Cl2 / K2CO3 S1->Cat S2 3-Hydroxyphenyl boronic acid S2->Cat Prod This compound (3-HQP) Cat->Prod 90°C, 12h ModeA Path A: 3-HQP (Distal Donors) Prod->ModeA Isomer 3,3' ModeB Path B: 8-HQ (Proximal Donors) Prod->ModeB Compare to 8-OH ResA Coordination Polymers (Bridging/Network) ModeA->ResA N...OH Distal ResB Discrete Chelates (e.g., Alq3) ModeB->ResB N-O Chelation

Caption: Synthetic route to this compound and divergence in coordination topology compared to 8-HQ.

Part 4: Experimental Validation Protocols

Crystallization of Metal Complexes

To obtain X-ray quality crystals of a 3-HQP metal complex (e.g., with Zn(II)), follow this slow-diffusion protocol.

Protocol:

  • Ligand Solution: Dissolve 3-HQP (0.1 mmol) in Methanol (5 mL).

  • Metal Solution: Dissolve

    
     (0.1 mmol) in Water (5 mL).
    
  • Layering: In a narrow test tube, carefully place the denser aqueous metal solution at the bottom.

  • Buffer Layer: Gently add a layer of pure Methanol:Water (1:[1]1) (1 mL) to prevent immediate mixing.

  • Top Layer: Carefully layer the ligand solution on top.

  • Incubation: Seal with Parafilm and leave undisturbed at room temperature for 1-2 weeks.

  • Observation: Look for block-shaped crystals at the interface suitable for Single Crystal XRD (SC-XRD).

Characterization Checklist
  • SC-XRD: Confirm space group (expect Monoclinic

    
     or Triclinic 
    
    
    
    ).
  • IR Spectroscopy: Monitor the shift in the

    
     stretch (approx. 
    
    
    
    ) indicating N-coordination.[1]
  • Elemental Analysis: Verify C, H, N ratios to confirm ligand-to-metal stoichiometry (often 2:1 or 1:1 depending on anions).

References

  • Seleem, H. S., Mostafa, M., & Hanafy, F. I. (2011).[1] Stability of transition metal complexes involving three isomeric quinolyl hydrazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Haque Faizi, M. S., et al. (2014).[1][2] Crystal structure of N-phenyl-N-[(quinolin-2-yl)methylidene]benzene-1,4-diamine. Acta Crystallographica Section E. Retrieved from [Link]

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B. Retrieved from [Link][1]

  • PubChem. Compound Summary for CID 175240803: (E)-3-quinolin-3-ylprop-1-ene-1-thiol.[3] Retrieved from [Link][1]

Sources

Comparative cytotoxicity of 3-Quinolin-3-ylphenol vs 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity Guide: 3-Quinolin-3-ylphenol vs. 8-Hydroxyquinoline

For researchers and drug development professionals, quinoline derivatives represent a highly versatile class of pharmacophores. However, minute structural variations within the quinoline scaffold drastically alter a compound's mechanism of action, target specificity, and cytotoxicity profile.

This guide provides an objective, data-driven comparison between 8-hydroxyquinoline (8-HQ) —a classical metal chelator with broad-spectrum cytotoxicity [1]—and This compound (3-Q3P) , a structurally distinct derivative utilized primarily for targeted endocrine modulation [2]. By analyzing their structural divergence, we can establish self-validating experimental workflows to accurately profile their distinct cytotoxic mechanisms.

Structural Divergence and Mechanistic Causality

The fundamental difference in the cytotoxicity of these two compounds stems from the positioning of their hydroxyl (-OH) groups, which dictates their ability to interact with transition metals versus specific enzymatic pockets.

8-Hydroxyquinoline (8-HQ): The Metal Ionophore In 8-HQ, the hydroxyl group is located at the 8-position of the quinoline ring. This creates a perfect bidentate ligand (utilizing the nitrogen and oxygen atoms) capable of chelating transition metals like Cu²⁺, Zn²⁺, and Fe³⁺. The resulting lipophilic metal complexes easily cross cell membranes, acting as ionophores. Once intracellular, these complexes undergo redox cycling, depleting glutathione (GSH) and generating massive amounts of Reactive Oxygen Species (ROS), which triggers paraptotic or apoptotic cell death [3].

This compound (3-Q3P): The Targeted Inhibitor In 3-Q3P, the hydroxyl group is located on a separate phenyl ring attached to the 3-position of the quinoline core. Because the nitrogen and oxygen atoms are sterically separated, 3-Q3P cannot act as a bidentate metal chelator . Instead, its bulky, non-chelating structure is optimized to fit into the hydrophobic binding pockets of specific enzymes. Notably, derivatives of this class act as potent non-steroidal inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme responsible for converting estrone to highly active estradiol [2]. Its cytotoxicity is therefore highly targeted, inducing cell cycle arrest primarily in estrogen receptor-positive (ER+) cancer cells through hormone deprivation, rather than broad oxidative stress.

Mechanistic Pathways

G A 8-HQ + Cu2+ B Lipophilic Complex A->B C Intracellular Accumulation B->C D ROS Generation (GSH Depletion) C->D E Paraptosis / Apoptosis D->E

Caption: 8-HQ acts as a copper ionophore, driving ROS generation and subsequent paraptotic cell death.

G A This compound B 17β-HSD1 Inhibition A->B C Estrone to Estradiol Blockade B->C D Estrogen Receptor Deprivation C->D E Cell Cycle Arrest (ER+ Cells) D->E

Caption: 3-Q3P inhibits 17β-HSD1, blocking estradiol synthesis and arresting ER+ cancer cells.

Comparative Cytotoxicity Profiles

Because their mechanisms are entirely different, their IC₅₀ profiles across various cell lines show a distinct dichotomy. 8-HQ exhibits broad-spectrum cytotoxicity that is highly dependent on the presence of extracellular metals (like copper) [4]. Conversely, 3-Q3P exhibits targeted cytostatic effects primarily in hormone-dependent cell lines.

CompoundPrimary MechanismHeLa (Cervical, ER-) IC₅₀MCF-7 (Breast, ER+) IC₅₀A375 (Melanoma) IC₅₀Cu²⁺ Dependency
8-Hydroxyquinoline Cu/Fe Ionophore, ROS~5 - 15 µM~10 - 20 µM~6 - 12 µMHigh (Potentiation)
This compound 17β-HSD1 Inhibitor>50 µM (Low toxicity)~1 - 5 µM (High toxicity)>50 µM (Low toxicity)None

(Note: Values are representative benchmarks derived from structural class behaviors in standard 72-hour viability assays).

Self-Validating Experimental Protocols

To objectively compare these compounds in your own laboratory, you must use assays that validate the causality of their mechanisms. A standard viability assay alone is insufficient; you must introduce environmental variables (metal supplementation and hormone precursors) to prove the mechanism.

Protocol A: Metal-Dependent Viability Shift Assay

This protocol validates whether a compound's cytotoxicity relies on ionophore activity (8-HQ) or target-specific binding (3-Q3P).

  • Cell Seeding: Seed MCF-7 (ER+) and HeLa (ER-) cells in 96-well plates at 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight.

  • Treatment Preparation: Prepare serial dilutions of 8-HQ and 3-Q3P (0.1 µM to 100 µM).

  • Metal Supplementation (The Validation Step): Create two parallel treatment arms. To Arm 1, add the compounds alone. To Arm 2, co-administer the compounds with 10 µM CuCl₂. (Rationale: 10 µM CuCl₂ is non-toxic alone but provides the substrate for 8-HQ's ionophore activity).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® Reagent to measure ATP-dependent luminescence.

  • Data Interpretation:

    • 8-HQ will show a massive leftward shift in the IC₅₀ curve (increased potency) in the presence of CuCl₂ across both cell lines [4].

    • 3-Q3P will show no change in IC₅₀ with CuCl₂ addition, but will show high potency strictly in the MCF-7 line compared to HeLa.

Protocol B: Mechanistic Divergence Assay (ROS vs. Estradiol Depletion)

To prove the downstream effects of the divergent structures, run parallel mechanistic readouts.

  • ROS Quantification (For 8-HQ):

    • Treat HeLa cells with 10 µM 8-HQ + 10 µM CuCl₂ for 4 hours.

    • Stain with 5 µM H₂DCFDA (a fluorogenic dye that measures cellular ROS).

    • Analyze via flow cytometry (FITC channel). 8-HQ will induce a massive fluorescent spike due to oxidative stress [3].

  • Estradiol ELISA (For 3-Q3P):

    • Culture MCF-7 cells in phenol red-free media with charcoal-stripped FBS.

    • Spike the media with 100 nM Estrone (the precursor).

    • Treat with 5 µM 3-Q3P for 48 hours.

    • Collect the supernatant and run a high-sensitivity Estradiol ELISA. 3-Q3P will show a near-total blockade of Estrone-to-Estradiol conversion compared to vehicle controls [2].

Translational Outlook

For drug development professionals, the choice between these scaffolds depends entirely on the therapeutic goal.

  • 8-Hydroxyquinoline and its derivatives are excellent starting points for developing broad-spectrum anti-cancer agents, anti-fungals, or treatments for neurodegenerative diseases where metal chelation is desired.

  • This compound represents a precision-medicine scaffold. By avoiding metal chelation, it reduces off-target oxidative stress, making it an ideal candidate for chronic, hormone-dependent conditions like endometriosis or ER+ breast cancer.

References

  • Google Patents. (2007). DE102007015169A1 - 17Beta-Hydroxysteroid-Dehydrogenase-Typ1-Inhibitoren zur Behandlung hormonabhängiger Erkrankungen.
  • Molecular Pharmaceutics, ACS Publications. (2014). Oxidative Stress Induced by Copper and Iron Complexes with 8-Hydroxyquinoline Derivatives Causes Paraptotic Death of HeLa Cancer Cells. Retrieved from [Link]

  • Dalton Transactions, RSC Publishing. (2026). Light- and copper-activated (photo)cytotoxicity of 8-hydroxyquinoline-based boron photosensitizers with lipid droplet targeting and lipid peroxidation accumulation. Retrieved from [Link]

Reference Standards for 3-Quinolin-3-ylphenol Purity Analysis: A Comprehensive Comparison and Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

3-Quinolin-3-ylphenol (CAS 893737-06-9) has emerged as a highly potent, non-steroidal inhibitor of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). By blocking the reduction of estrone (E1) to the highly active estradiol (E2), this compound represents a critical pharmacological tool for researching estrogen-dependent diseases, including breast cancer and endometriosis [1].

For researchers and drug development professionals, the integrity of pharmacokinetic profiling and IC₅₀ determination relies entirely on the purity of the reference standard. Trace impurities—such as unreacted precursors, heavy metal catalysts from Suzuki cross-coupling, or regioisomers—can exhibit off-target affinity for 17β-HSD2 or estrogen receptors (ERα/β), fundamentally skewing biological selectivity data [2].

This guide objectively compares available reference standard grades and provides a self-validating, [3] analytical methodology for rigorous purity verification.

The Biological Imperative for High Purity

To understand why stringent purity analysis is non-negotiable for this compound, we must examine its mechanism of action. The compound acts as a competitive inhibitor at the substrate-binding site of 17β-HSD1. If a reference standard contains structurally similar synthetic impurities, these contaminants may act as direct ERα agonists, directly counteracting the therapeutic concept of 17β-HSD1 inhibition and generating false-negative efficacy data.

Pathway E1 Estrone (E1) Weak Estrogen Enzyme 17β-HSD1 Enzyme E1->Enzyme Substrate E2 Estradiol (E2) Potent Estrogen Tumor Estrogen-Dependent Tumor Proliferation E2->Tumor ERα Activation Enzyme->E2 Reduction (NADPH) Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Competitive Inhibition

Fig 1. 17β-HSD1 metabolic pathway and competitive inhibition by this compound.

Comparison of Reference Standard Grades

Selecting the correct grade of this compound dictates the reliability of downstream data. Below is an objective comparison of the three primary standard tiers available to analytical laboratories.

Standard GradePurity ThresholdTraceability & CertificationCost / AvailabilityBest Use Case
In-House Synthesized (Working Standard) > 95.0% (Typical)Internal NMR/LC-MS only; no metrological traceability.Low cost; high availability if synthesized in-house.Early-stage in vitro screening; method development.
Commercial Analytical Standard ≥ 98.0%Certificate of Analysis (CoA) provided; limited uncertainty data.Moderate cost; readily available via commercial vendors.Routine quality control; preliminary pharmacokinetic assays.
Certified Reference Material (CRM) ≥ 99.5%ISO 17034 accredited; fully characterized mass balance & uncertainty.High cost; often requires custom synthesis/certification.GLP/GMP regulatory submissions; absolute quantitative calibration.

Performance Insight: While In-House Working Standards are cost-effective, they often lack rigorous moisture and residual solvent quantification (via Karl Fischer and GC-FID). For IND-enabling studies, upgrading to a CRM or a highly characterized Commercial Analytical Standard is mandatory to prevent regulatory pushback.

Step-by-Step HPLC Purity Analysis Methodology

The following High-Performance Liquid Chromatography (HPLC-UV) protocol is engineered to provide a self-validating purity assessment.

Causality of Experimental Choices
  • Column Selection (C18 Reversed-Phase): The hydrophobic nature of the quinoline ring necessitates a non-polar stationary phase for adequate retention.

  • Mobile Phase Modifier (0.1% TFA): this compound possesses both a basic quinoline nitrogen and an acidic phenolic hydroxyl. Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring the quinoline nitrogen is fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the column, which would otherwise cause severe peak tailing.

  • Gradient Elution: While early literature utilized isocratic elution (e.g., 48:52 Acetonitrile/Water) for basic assays [1], a purity analysis requires a gradient. A gradient ensures that highly lipophilic synthetic impurities (e.g., unreacted halogenated quinolines) are actively eluted, preventing them from bleeding into subsequent runs as baseline noise.

Analytical Protocol
  • Standard Preparation: Accurately weigh 10.0 mg of the this compound reference standard. Dissolve in 10.0 mL of Methanol (HPLC Grade) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL using the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 90% B

    • 15–18 min: Hold at 90% B

    • 18–18.1 min: Return to 10% B

    • 18.1–25 min: Re-equilibration

  • Self-Validating System Suitability Test (SST): Inject the working standard in triplicate before sample analysis. The system is only validated for use if:

    • Tailing Factor (Tf) ≤ 1.5 (Ensures buffer integrity).

    • Theoretical Plates (N) ≥ 5,000 (Ensures column efficiency).

    • Retention Time %RSD ≤ 1.0% (Ensures pump stability).

ICH Q2(R2) Validation Workflow & Quantitative Data

To guarantee the trustworthiness of the purity data, the method must undergo validation according to the, which emphasize a lifecycle and risk-based approach to analytical procedures [3].

Workflow Start Standard Preparation (this compound) Spec Specificity (Peak Purity via DAD) Start->Spec Lin Linearity (25-150% Target Range) Spec->Lin Resolution > 2.0 Prec Precision (Repeatability %RSD) Lin->Prec R² ≥ 0.999 Acc Accuracy (Spike Recovery) Prec->Acc %RSD ≤ 2.0% Report Validated Purity Method (ICH Q2(R2) Compliant) Acc->Report 98-102% Recovery

Fig 2. ICH Q2(R2) analytical method validation workflow for chromatographic purity.

Typical Validation Metrics for this compound

The following table summarizes the expected quantitative validation data when applying the above protocol to a high-purity commercial standard.

Validation ParameterICH Q2(R2) RequirementExperimental Result (Typical)Status
Specificity No interference from blank/impurities; Peak purity angle < threshold.Peak purity match factor: 999. No co-eluting peaks.PASS
Linearity & Range R² ≥ 0.999 over 25% to 150% of nominal concentration.R² = 0.9998 (Range: 25–150 µg/mL).PASS
Precision (Repeatability) %RSD ≤ 2.0% for 6 replicate injections.%RSD = 0.85% (Area), 0.12% (Retention Time).PASS
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 concentration levels.Mean Recovery = 99.4% (Spiked at 50%, 100%, 150%).PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10.S/N = 12 at 0.05 µg/mL.PASS

References

  • Design, Synthesis, and Biological Evaluation of (Hydroxyphenyl)naphthalene and -quinoline Derivatives: Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) for the Treatment of Estrogen-Dependent Diseases. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) for the Treatment of Estrogen-Dependent Diseases. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Elemental Analysis and Purity Validation of 3-Arylquinolines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Content Type: Technical Comparison & Validation Guide.

Executive Summary: The "Purity Paradox" in Heterocyclic Scaffolds

In drug discovery, 3-arylquinolines are privileged scaffolds, serving as the core for antimalarial, anticancer (e.g., topoisomerase inhibitors), and anti-inflammatory agents. However, their synthesis—typically via Palladium-catalyzed Suzuki-Miyaura cross-coupling—introduces a specific "purity paradox." A sample may register >99% purity by HPLC-UV yet fail in biological assays due to "silent" impurities like paramagnetic metal residues, inorganic salts, or boronic acid byproducts that lack distinct chromophores.

This guide objectively compares three validation methodologies—High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Elemental Analysis (EA/ICP-MS) —to establish a self-validating system for 3-arylquinoline characterization.

The Contaminant Landscape of 3-Arylquinolines

Before selecting a validation method, one must understand the specific impurity profile generated during the synthesis of 3-arylquinolines (e.g., from 3-bromoquinoline and arylboronic acids).

Common Impurities & Their Detection Risks
Impurity TypeOriginDetection Risk (HPLC-UV)Detection Risk (qNMR)
Homocoupling Dimers 3,3'-biquinoline formation (Pd-catalyzed)Low: Elutes late, distinct UV spectrum.Low: Distinct aromatic shifts.
Protodeboronation Hydrolysis of arylboronic acidMedium: May co-elute if gradients are too steep.Low: Distinct signals.
Boronic Acid/Anhydrides Unreacted starting materialHigh: Variable UV response; broad peaks.Low: Distinct but broad signals.
Palladium Residues Catalyst (Pd(PPh3)4, Pd(dppf)Cl2)Critical: Invisible to UV; false positives in bioassays.Critical: Paramagnetic broadening of NMR lines.
Inorganic Salts Base (K2CO3, Cs2CO3)Critical: Invisible; affects gravimetric purity.Critical: Invisible (unless heteronuclei used).

Comparative Analysis of Validation Methods

Method A: HPLC-UV (The Relative Standard)

Best For: Routine batch release, isomer separation, and detecting trace organic impurities (<0.1%).

  • Mechanism: Separation based on hydrophobicity (Reverse Phase) followed by UV absorption.

  • Limitation: Relies on "Relative Response Factors" (RRF). If the impurity (e.g., a boronic acid intermediate) has a lower extinction coefficient than the quinoline core, its quantity will be grossly underestimated.

Method B: Quantitative NMR (The Absolute Truth)

Best For: Establishing absolute purity (w/w%) without reference standards of the analyte.[1]

  • Mechanism: Direct counting of nuclei (protons). The integral is directly proportional to the molar amount, independent of chemical structure.

  • Advantage: Detects residual solvents and water (which HPLC misses) and corrects for "weight" purity vs. "area" purity.

Method C: Elemental Analysis & ICP-MS (The Inorganic Check)

Best For: Validating salt forms and quantifying catalytic metal residues.

  • Combustion Analysis (CHN): Verifies the empirical formula but is insensitive to <0.5% impurities.

  • ICP-MS: The only reliable method to quantify Pd to ppm levels (required limit often <10 ppm for API).

Experimental Protocols

Protocol 1: High-Fidelity HPLC Gradient Method

Objective: Maximize resolution between the 3-arylquinoline product and hydrophobic homocoupling dimers.

System: Agilent 1200/1260 or Waters Alliance with DAD. Column: Phenyl-Hexyl or C18 (150 mm x 4.6 mm, 3.5 µm). Note: Phenyl-Hexyl provides superior selectivity for aryl-aryl interactions in quinolines.

Mobile Phase:

  • A: Water + 0.1% Formic Acid (suppresses silanol tailing of quinoline nitrogen).

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold to elute polar salts/boronates).

  • 2-15 min: 5% → 95% B (Linear ramp).

  • 15-20 min: 95% B (Wash to remove dimers/oligomers).

  • 20-25 min: 5% B (Re-equilibration).

Validation Criteria:

  • Resolution (Rs): > 1.5 between main peak and nearest impurity.

  • Tailing Factor: < 1.5 (Critical for basic quinolines).

Protocol 2: 1H-qNMR Purity Determination

Objective: Determine absolute weight % purity.[1]

Instrument: 400 MHz or 600 MHz NMR. Solvent: DMSO-d6 (Dissolves polar impurities and prevents aggregation of planar quinolines). Internal Standard (IS): Maleic Acid (traceable grade) or Dimethyl Sulfone.[1]

  • Why Maleic Acid? Singlet at ~6.2 ppm typically falls in the "silent region" of arylquinolines (aromatics > 7.0 ppm, aliphatics < 3.0 ppm).

Procedure:

  • Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (Must be 5-7x

      
       of the slowest proton to ensure full relaxation).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of Internal Standard.

Case Study: Batch AQ-305

A batch of 3-(4-fluorophenyl)quinoline was synthesized and analyzed by all three methods.

ParameterHPLC-UV (254 nm)qNMR (DMSO-d6)ICP-MS (Pd Analysis)
Result 99.8% Area 96.4% w/w 450 ppm
Interpretation Looks pristine. Impurities are UV-inactive or co-elute.Reveals true content. Discrepancy (3.4%) due to residual solvent and inorganic salts.High Pd load. The sample is "pure" organically but toxicologically contaminated.
Action Pass (False Positive)Fail (Requires drying/recrystallization)Fail (Requires scavenger resin treatment)

Visualization: The "Triangulation" Workflow

The following diagram illustrates the logical flow for validating 3-arylquinolines, ensuring no "blind spots" remain.

ValidationWorkflow Start Crude 3-Arylquinoline (Post-Workup) Step1 Step 1: 1H-NMR (Qualitative) Check for solvent/SM residues Start->Step1 Decision1 Major Impurities Visible? Step1->Decision1 Repurify Recrystallization / Column Chromatography Decision1->Repurify Yes Step2 Step 2: HPLC-UV (Gradient) Check for isomers/dimers Decision1->Step2 No Repurify->Step1 Step2->Repurify Purity < 98% Step3 Step 3: ICP-MS Check for Pd/Cu residues Step2->Step3 Step3->Repurify Pd > 100ppm Step4 Step 4: qNMR Determine Absolute Purity Step3->Step4 Final Validated Reference Material Step4->Final

Caption: Figure 1. The "Triangulation" workflow integrates qualitative checks, chromatographic separation, and inorganic analysis before final absolute quantification.

References

  • Quantitative NMR (qNMR) Analysis Explained. ResolveMass Laboratories Inc. (2025).[2] Detailed overview of qNMR principles and advantages over HPLC.

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Case studies on using qNMR when reference standards are unavailable.

  • Validation of Analytical Procedures: Text and Methodology (Q2(R1)). ICH Guidelines. The global regulatory standard for validating analytical methods.

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. PMC (NIH).Experimental details on Suzuki coupling for quinolines and isolation of products.

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. BenchChem. Direct comparison of qNMR and HPLC for boronic acid derivatives.

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Step-by-step guide to gradient method development.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Quinolin-3-ylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 3-Quinolin-3-ylphenol. As a compound combining the structural features of both quinoline and phenol, it is imperative to treat this substance with a high degree of caution, assuming hazards associated with both parent molecules in the absence of specific toxicological data. This document is intended for researchers, scientists, and drug development professionals and is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Analysis: A Synthesis of Quinoline and Phenol Risks

This compound's structure suggests a dual-hazard profile. Quinoline and its derivatives are known to be toxic if swallowed, harmful in contact with skin, and can cause skin and serious eye irritation.[1][2][3] Some quinolines are also suspected of causing genetic defects and may cause cancer.[1] Phenol is a well-documented corrosive and toxic substance that can cause severe chemical burns and systemic toxicity upon absorption through the skin.[4][5] Phenol has an anesthetic effect, meaning burns may not be immediately painful, and it can be fatal if absorbed in sufficient quantities.[4]

Therefore, this compound must be handled as a substance that is potentially corrosive, toxic via oral, dermal, and inhalation routes, a severe skin and eye irritant, and a potential carcinogen or mutagen.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through engineering controls. Personal Protective Equipment (PPE) is a final, critical barrier, but should not be the sole means of protection.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of any fine powders or aerosols that may be generated.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][2]

  • Accessible Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible and tested regularly.[7][8] A first aid kit specifically for phenol exposure, containing polyethylene glycol 300 or 400 (PEG-300 or PEG-400), is highly recommended.[4][9][10]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A multi-layered PPE approach is mandatory to minimize exposure risk.[7] The following table summarizes the required PPE for handling this compound.

PPE Component Specification Rationale and Field Insights
Hand Protection Double-gloving with a utility-grade neoprene or butyl rubber outer glove over an inner nitrile glove.[5] For incidental contact with dilute solutions, thicker (e.g., 8 mil) nitrile gloves may be sufficient, but should be changed immediately upon contact.[5]Phenol can readily penetrate standard latex and thin nitrile gloves.[9][11] Neoprene and butyl rubber offer better resistance to phenol.[4][5] Double-gloving provides an additional layer of protection in case the outer glove is breached.
Eye and Face Protection Tightly fitting chemical safety goggles with side-shields.[7] A full-face shield must be worn over the goggles when there is a splash hazard (e.g., when transferring solutions or working with larger quantities).[5]Protects against splashes and airborne particles. The combination of goggles and a face shield offers maximum protection for the eyes and face.
Skin and Body Protection A fully buttoned, long-sleeved laboratory coat.[5] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[5] For procedures with a significant splash potential, a butyl rubber or neoprene apron should be worn over the lab coat.[5]Minimizes skin exposure. Do not wear shorts, skirts, or open-toed shoes in the laboratory.
Respiratory Protection Typically not required when handling small quantities within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating significant aerosols or dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[6][12]A fume hood is the primary means of respiratory protection. Respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[13][14]

Procedural Workflow for Safe Handling

The following diagram and steps outline a safe workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Verify Fume Hood Certification & Flow B Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Face Shield) A->B C Designate & Prepare Work Area in Hood B->C D Weigh Solid Compound in Fume Hood C->D Begin Handling E Prepare Solutions in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Glassware & Surfaces with Soap & Water F->G Complete Experiment H Segregate & Label Hazardous Waste (Solid & Liquid) G->H I Remove PPE (Outer Gloves First) H->I J Wash Hands Thoroughly I->J

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.

    • Put on all required PPE as detailed in the table above.

    • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

  • Handling:

    • Carefully weigh the solid this compound in the fume hood. Avoid generating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers of the compound tightly closed when not in use.[2][15]

  • Post-Handling and Waste Disposal:

    • Decontaminate any non-disposable equipment and the work surface with soap and water.[16]

    • All waste, including contaminated gloves, paper towels, and pipette tips, must be considered hazardous waste.[12]

    • Segregate solid and liquid waste into separate, clearly labeled, and sealed hazardous waste containers.[12] Do not mix with other waste streams unless compatibility has been confirmed.

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove outer gloves first, followed by the face shield, lab coat, goggles, and inner gloves.

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.[15]

Emergency Procedures

Immediate and correct response to an exposure is critical.

Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing.[4] If available, liberally apply polyethylene glycol (PEG-300 or PEG-400) to the affected area and gently wipe with gauze.[4][10] If PEG is not available, flush the area with copious amounts of water for at least 15 minutes using a safety shower or drench hose.[10] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills within a fume hood, use an appropriate spill kit to absorb the material.[15] Wear appropriate PPE during cleanup.[15] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[16]

Conclusion

The safe handling of this compound hinges on a thorough understanding of the risks associated with its constituent phenol and quinoline moieties. By implementing stringent engineering controls, consistently using the multi-layered PPE approach described, and adhering to the procedural workflows, researchers can significantly mitigate the risks associated with this compound. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional requirements.[13][14]

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2007). National Institute for Occupational Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol. Western Washington University Environmental Health and Safety. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]

  • FACT SHEET: Phenol. University of California, Berkeley Environmental Health and Safety. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Chemical Safety Guidelines. The University of New Mexico Environmental Health & Safety. [Link]

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Phenol SOP. Texas Woman's University. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.